Fmoc-S-2-hydroxyethyl-L-cysteine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c22-9-10-27-12-18(19(23)24)21-20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,22H,9-12H2,(H,21,25)(H,23,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIVFUTVJUGBOW-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427285 | |
| Record name | Fmoc-S-2-hydroxyethyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200354-35-4 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(2-hydroxyethyl)-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200354-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-S-2-hydroxyethyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-S-2-hydroxyethyl-L-cysteine
Abstract: This technical guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for Fmoc-S-2-hydroxyethyl-L-cysteine. It is intended for researchers, scientists, and professionals in the fields of peptide chemistry, drug discovery, and materials science. This document summarizes key quantitative data, details standard experimental workflows, and presents visual diagrams to illustrate core concepts and processes related to the use of this versatile amino acid derivative.
Core Chemical and Physical Properties
This compound is a derivative of the amino acid L-cysteine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1][2] The thiol group of the cysteine side chain is modified with a 2-hydroxyethyl group. This modification enhances solubility and provides a site for further functionalization.[1] The compound typically appears as a white powder and is primarily used as a building block in solid-phase peptide synthesis (SPPS).[1][]
Quantitative Data Summary
The following table summarizes the key computed and experimental properties for this compound.
| Property | Value | Source |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyethylsulfanyl)propanoic acid | [][4] |
| Synonyms | Fmoc-Cys(2-hydroxyethyl)-OH, Fmoc-L-Cys(2-hydroxyethyl)-OH, FMOC-(S)-ETHANOL-L-CYS | [1][4][5] |
| CAS Number | 200354-35-4 | [1][4][5] |
| Molecular Formula | C₂₀H₂₁NO₅S | [1][4][5] |
| Molecular Weight | 387.46 g/mol | [1][2][] |
| Appearance | White Powder | [1][2][] |
| Purity (Typical) | ≥ 98% (by HPLC) | [1][2] |
| Storage Conditions | 0–8 °C | [1][2][] |
| XLogP3 (Computed) | 2.7 | [4] |
| Hydrogen Bond Donors | 3 | [4] |
| Hydrogen Bond Acceptors | 6 | [4] |
Key Applications in Research and Development
This compound is a specialized reagent with significant utility in peptide and protein chemistry.
-
Solid-Phase Peptide Synthesis (SPPS): Its primary application is as a building block in Fmoc-based SPPS.[1] The base-labile Fmoc protecting group is stable during peptide bond formation (coupling) but can be easily removed under mild basic conditions, typically with piperidine, to allow for the stepwise elongation of the peptide chain.[6][7]
-
Enhanced Solubility and Functionalization: The S-(2-hydroxyethyl) modification on the cysteine side chain improves the solubility of the amino acid derivative and the resulting peptide.[1] The terminal hydroxyl group can also serve as a handle for further chemical modifications or bioconjugation.[1]
-
Drug Development and Bioactive Peptides: This derivative is used to synthesize novel, modified peptides for pharmaceutical research.[1][2] Introducing such modifications can alter the peptide's biological activity, stability, and pharmacokinetic profile.[1]
Experimental Protocols & Methodologies
The following sections detail common experimental procedures involving this compound, focusing on its application in solid-phase peptide synthesis.
Fmoc Group Deprotection
The removal of the Fmoc protecting group is a critical step in SPPS, enabling the subsequent coupling of the next amino acid in the sequence.
Materials:
-
Fmoc-protected peptidyl-resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
-
Nitrogen gas for agitation (optional)
Protocol:
-
Swell the peptidyl-resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Drain the DMF from the resin.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture gently for 5-20 minutes at room temperature. The reaction progress can be monitored by observing the formation of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance.[8]
-
Drain the deprotection solution from the resin.
-
Thoroughly wash the resin with DMF (typically 5-6 times) to remove all traces of piperidine and the cleavage byproducts.
-
The resin, now with a free N-terminal amine, is ready for the next coupling step.[6][8]
Coupling of this compound in SPPS
This protocol describes the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Deprotected peptidyl-resin
-
This compound (3-5 equivalents relative to resin loading)
-
Coupling reagents: e.g., HBTU/HOBt or DIC/OxymaPure (3-5 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Solvent: N,N-dimethylformamide (DMF)
Protocol:
-
Activation: In a separate vial, dissolve this compound and the coupling reagents (e.g., HBTU/HOBt) in DMF. Add DIPEA to activate the carboxylic acid group. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptidyl-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[9] Coupling efficiency can be monitored using a qualitative test such as the Kaiser test (ninhydrin test). A negative test (beads remain colorless) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution.
-
Wash the peptidyl-resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.[9]
Mandatory Visualizations
The following diagrams illustrate the key chemical logic and experimental workflows associated with this compound.
Caption: Logical relationship of the compound's core components.
Caption: Workflow for Fmoc-group deprotection in SPPS.
Caption: Standard SPPS cycle for amino acid incorporation.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, standard laboratory precautions for handling fine chemicals should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10]
-
Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or in a fume hood to prevent dust formation.[10][11]
-
Contact: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended (0-8 °C).[1][]
-
Toxicology: The chemical, physical, and toxicological properties have not been thoroughly investigated.[11] Handle as a potentially hazardous substance.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 4. This compound | C20H21NO5S | CID 7020780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Efficient Chemical Protein Synthesis using Fmoc‐Masked N‐Terminal Cysteine in Peptide Thioester Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.csic.es [digital.csic.es]
- 9. rsc.org [rsc.org]
- 10. peptide.com [peptide.com]
- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-S-2-hydroxyethyl-L-cysteine
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of N-α-Fmoc-S-2-hydroxyethyl-L-cysteine (Fmoc-Cys(CH₂CH₂OH)-OH), a valuable amino acid derivative for peptide synthesis and drug development. The presence of a hydroxyethyl group on the cysteine side chain can enhance solubility and provides a site for further functionalization.[1] This document outlines a probable two-step synthesis pathway, detailed purification protocols, and methods for characterization. All quantitative data is summarized for clarity, and key workflows are visualized using diagrams to facilitate understanding and reproducibility in a laboratory setting.
Introduction
This compound is a specialized cysteine derivative where the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[1] This protecting group is standard in solid-phase peptide synthesis (SPPS) due to its stability and mild removal conditions.[1] The S-2-hydroxyethyl moiety offers unique advantages, including increased solubility of the amino acid and the resulting peptides, and presents a reactive hydroxyl group for post-synthesis modifications, such as bioconjugation.[1] This guide details the chemical synthesis and purification of this compound, providing a foundational protocol for researchers.
Physicochemical and Characterization Data
The key properties of this compound are summarized below. High purity (≥98%) is critical for successful incorporation into peptide sequences to prevent side reactions and ensure the homogeneity of the final product.[1][]
| Property | Value | Reference |
| CAS Number | 200354-35-4 | [1][][3] |
| Molecular Formula | C₂₀H₂₁NO₅S | [1][][3] |
| Molecular Weight | 387.46 g/mol | [1][][3] |
| Appearance | White to off-white powder | [1][] |
| Purity (HPLC) | ≥ 98% | [1][] |
| Storage Conditions | 0-8 °C, desiccated | [1][] |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyethylsulfanyl)propanoic acid | [][3] |
Synthesis of this compound
The synthesis can be logically performed in a two-step process: first, the S-alkylation of L-cysteine with a suitable 2-hydroxyethylating agent, followed by the N-protection of the resulting amino acid with an Fmoc group.
Synthesis Pathway
The overall synthetic scheme involves the formation of the thioether bond followed by the protection of the primary amine.
Caption: Reaction scheme for the two-step synthesis.
Experimental Protocol: Synthesis
This protocol is a representative method based on standard procedures for S-alkylation and N-Fmoc protection of amino acids.[4][5]
Materials and Reagents:
-
L-Cysteine hydrochloride monohydrate
-
2-Bromoethanol
-
Sodium hydroxide (NaOH)
-
Sodium bicarbonate (NaHCO₃)
-
9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu)
-
Acetone
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Hydrochloric acid (HCl)
-
Deionized water
Protocol:
Step 1: Synthesis of S-2-hydroxyethyl-L-cysteine
-
Dissolve L-cysteine hydrochloride monohydrate (1 eq.) in deionized water.
-
Cool the solution in an ice bath and adjust the pH to ~9.0 by the dropwise addition of a 2M NaOH solution.
-
Add 2-bromoethanol (1.1 eq.) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, carefully acidify the reaction mixture to pH ~5-6 with 1M HCl. This intermediate is often used directly in the next step without isolation.
Step 2: N-Fmoc Protection
-
To the aqueous solution of S-2-hydroxyethyl-L-cysteine from Step 1, add an equal volume of a suitable organic solvent like acetone.
-
Add sodium bicarbonate (NaHCO₃) (2.5 eq.) to the mixture and stir until dissolved.
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq.) in acetone.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring vigorously at room temperature.
-
Allow the reaction to proceed for 4-6 hours, monitoring completion by TLC.[4]
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Add water and ethyl acetate to the remaining aqueous solution. Acidify the mixture to pH 2-3 with cold 1M HCl.[4]
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.
Purification of this compound
High purity of the final product is essential for its use in peptide synthesis. The crude product can be purified by recrystallization or flash column chromatography. For very high purity, preparative HPLC is recommended.
Purification Workflow
The following diagram illustrates a typical purification workflow for an Fmoc-amino acid.
References
An In-depth Technical Guide to the Solubility Characteristics of Fmoc-S-2-hydroxyethyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the solubility characteristics of Fmoc-S-2-hydroxyethyl-L-cysteine, a crucial building block in peptide synthesis and drug development. A thorough understanding of its solubility is essential for optimizing reaction conditions, ensuring efficient coupling, and preventing aggregation, thereby enhancing the yield and purity of synthetic peptides. While specific quantitative solubility data for this compound is not extensively published, this document outlines the core principles governing its solubility, provides qualitative assessments in common solvents, and details a comprehensive experimental protocol for its precise determination.
Core Principles of Fmoc-Amino Acid Solubility
The solubility of Nα-Fmoc-protected amino acids is primarily determined by the interplay between the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the physicochemical properties of the amino acid side chain. The Fmoc group generally imparts good solubility in a range of organic solvents.[1] However, the nature of the side chain significantly modulates this behavior.
For this compound, the presence of the S-2-hydroxyethyl group introduces a polar hydroxyl moiety. This feature is anticipated to enhance its solubility and reactivity, particularly in polar solvents, compared to Fmoc-cysteine derivatives with more hydrophobic side-chain protecting groups.[2] Factors such as solvent polarity, temperature, and the purity of both the solute and the solvent can influence solubility.[3][4][5]
Expected Solubility Profile
Based on the general principles of Fmoc-amino acid solubility, the following table summarizes the expected qualitative solubility of this compound in common organic solvents used in peptide synthesis.
| Solvent | Abbreviation | Solvent Type | Expected Solubility | Rationale & Remarks |
| N,N-Dimethylformamide | DMF | Polar Aprotic | Highly Soluble | DMF is the most prevalent solvent for solid-phase peptide synthesis (SPPS), and most Fmoc-amino acids exhibit high solubility.[4][6][7] |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Highly Soluble | NMP is another widely used solvent in SPPS with excellent solvating properties for Fmoc-amino acids, often used as a stronger alternative to DMF.[4][6] |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Highly Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of substances, including many Fmoc-amino acids that may be challenging to dissolve in DMF alone.[4] |
| Dichloromethane | DCM | Nonpolar Aprotic | Moderately to Highly Soluble | The large hydrophobic Fmoc group generally ensures good solubility in chlorinated solvents. DCM is frequently used in Boc-based SPPS and for swelling polystyrene resins.[6][7] |
| Tetrahydrofuran | THF | Polar Aprotic | Limited to Moderate Solubility | While used in some greener SPPS protocols, its solvating power for Fmoc-amino acids can be lower than that of DMF or NMP. |
| Acetonitrile | ACN | Polar Aprotic | Limited to Moderate Solubility | Often used in the purification (RP-HPLC) of peptides, but it is a less common primary solvent for coupling reactions due to the lower solubility of some Fmoc-amino acids. |
| Water | - | Polar Protic | Sparingly Soluble | The hydrophobic Fmoc group significantly reduces aqueous solubility.[5] The polar side chain may slightly improve it compared to highly hydrophobic Fmoc-amino acids. |
Factors Influencing Solubility
A variety of factors can impact the solubility of Fmoc-protected amino acids. Understanding these can aid in troubleshooting and optimizing experimental conditions.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
For researchers requiring precise solubility data, the shake-flask method is the gold standard for determining equilibrium solubility.[2][8][9][10]
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMF, NMP, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.
-
Perform a series of dilutions of the stock solution to create a set of standard solutions of varying known concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). The solution should be saturated with the compound at this point.
-
-
Phase Separation:
-
After equilibration, let the vials stand to allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining microscopic particles.
-
Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the standard solutions and the diluted sample solution by HPLC-UV. The Fmoc group has a strong UV absorbance, making this a suitable analytical technique.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.
-
Use the peak area of the diluted sample to determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.
-
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Fmoc-S-2-hydroxyethyl-L-cysteine in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Fmoc-S-2-hydroxyethyl-L-cysteine in solution, a critical consideration for its storage, handling, and application in peptide synthesis and drug development.[1][] The presence of the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the S-2-hydroxyethyl side chain imparts specific chemical properties that dictate its stability under various conditions.[1] While specific quantitative stability data for this particular derivative is not extensively published, this guide synthesizes available information on related Fmoc-amino acids and S-alkyl-L-cysteine derivatives to provide a robust framework for its use.
Overview of Chemical Stability
The stability of this compound is primarily influenced by the lability of the Fmoc group in basic conditions and the potential for oxidation of the sulfur atom in the cysteine side chain. The S-2-hydroxyethyl group is a stable thioether linkage under typical peptide synthesis conditions.
Stability in Basic Solutions
The Fmoc protecting group is notoriously labile to basic conditions, which is the cornerstone of its utility in solid-phase peptide synthesis (SPPS).[3][4] The deprotection proceeds via a β-elimination mechanism in the presence of a base, such as piperidine, to release the free amine, dibenzofulvene (DBF), and carbon dioxide.[4][5] Consequently, this compound is expected to be unstable in basic solutions. The rate of deprotection is dependent on the base concentration and the solvent system.[3][4][6]
Stability in Acidic Solutions
In contrast to its instability in basic media, the Fmoc group is generally stable under acidic conditions.[7] This allows for the selective deprotection of acid-labile side-chain protecting groups while the N-terminal Fmoc group remains intact. Standard acidic conditions used in the final cleavage step of Fmoc-SPPS, such as high concentrations of trifluoroacetic acid (TFA), are not expected to cleave the Fmoc group or the S-2-hydroxyethyl bond.[8] However, prolonged exposure to strong acids at elevated temperatures may lead to some degradation.
Oxidative Stability
The thioether in the S-2-hydroxyethyl-L-cysteine side chain is susceptible to oxidation. Strong oxidizing agents can oxidize the sulfur to a sulfoxide and then to a sulfone. Care should be taken to avoid exposure to strong oxidants, and the use of degassed solvents and an inert atmosphere is recommended for long-term storage of solutions.[9] The thiol group of unprotected cysteine is readily oxidized to form a disulfide bond (cystine), a reaction that is less likely for the S-alkylated derivative.[10]
Quantitative Stability Data (Projected)
The following tables summarize the projected stability of this compound in solution based on the known behavior of similar compounds. These are estimates and should be confirmed by experimental data for specific applications.
Table 1: Projected Stability in Different Solvents at Room Temperature
| Solvent | Projected Stability (t½) | Primary Degradation Pathway |
| Dimethylformamide (DMF) | Stable | Minimal degradation |
| Acetonitrile (ACN) | Stable | Minimal degradation |
| Dichloromethane (DCM) | Stable | Minimal degradation |
| Water (neutral pH) | Moderately Stable | Slow hydrolysis of the Fmoc group |
| 20% Piperidine in DMF | < 5 minutes | Rapid Fmoc deprotection |
| 95% Trifluoroacetic Acid (TFA) | > 24 hours | Minimal degradation |
Table 2: Projected Influence of pH on Stability in Aqueous Solution
| pH | Projected Stability | Primary Degradation Pathway |
| 2-5 | High | Minimal degradation |
| 6-8 | Moderate | Base-catalyzed hydrolysis of the Fmoc group |
| > 9 | Low | Rapid Fmoc deprotection |
Potential Degradation Pathways
The primary degradation pathways for this compound in solution are anticipated to be Fmoc group removal under basic conditions and oxidation of the sulfur atom.
Experimental Protocols for Stability Assessment
A robust assessment of the stability of this compound can be achieved through a well-designed stability study utilizing High-Performance Liquid Chromatography (HPLC).
General Stability Study Protocol
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest.
-
Incubation: Aliquot the stock solution into several vials and incubate them under the desired conditions (e.g., different temperatures, pH values).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from incubation.
-
Quenching (if necessary): If the degradation is rapid (e.g., in basic solution), quench the reaction by adding an appropriate reagent (e.g., a weak acid to neutralize the base).
-
HPLC Analysis: Analyze the sample by RP-HPLC to determine the remaining concentration of the parent compound and identify any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.
Recommended HPLC Method
A standard Reverse-Phase HPLC (RP-HPLC) method is suitable for monitoring the stability of this compound.[8][11]
-
Instrumentation: A standard HPLC system with a UV detector.[11]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[11]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV absorbance at 265 nm or 301 nm (for the Fmoc group).
-
Sample Preparation: Dilute the sample from the stability study with Mobile Phase A to a suitable concentration for injection.
Conclusion and Recommendations
This compound is a valuable building block in peptide chemistry, with its stability being a key factor in its successful application.[1] Based on the chemistry of the Fmoc group and S-alkylated cysteine derivatives, it is projected to be stable in neutral to acidic solutions and in common organic solvents used in peptide synthesis. However, it will readily degrade in basic solutions, leading to the removal of the Fmoc group. For optimal stability, it is recommended to:
-
Store the solid compound in a cool, dry, and dark place.
-
Prepare solutions fresh for use whenever possible.
-
For short-term storage of solutions, use a neutral or slightly acidic solvent system and store at 2-8°C.
-
Avoid exposure of solutions to high pH, elevated temperatures, and strong oxidizing agents.
For critical applications, it is strongly advised to conduct a preliminary stability study under the specific experimental conditions to be used.
References
- 1. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 10. longdom.org [longdom.org]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Fmoc Protecting Group in Cysteine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the use of Fluorenylmethyloxycarbonyl (Fmoc) protected cysteine derivatives in solid-phase peptide synthesis (SPPS). It covers the core principles of orthogonal protection, details the properties of common cysteine side-chain protecting groups, addresses significant side reactions such as racemization, and provides detailed experimental protocols and workflows.
Core Concepts: The Fmoc Group and Orthogonal Cysteine Protection
The synthesis of peptides, particularly those containing the highly reactive thiol side chain of cysteine, requires a robust and strategic approach to protecting functional groups. The Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis, relying on the base-labile Fmoc group for temporary protection of the Nα-amino group and acid-labile groups for permanent side-chain protection.[1][2]
The Fmoc group is cleaved under mild basic conditions, typically with 20% piperidine in DMF, which leaves most side-chain protecting groups intact.[3][4] Cysteine's thiol group, however, necessitates its own protection to prevent unwanted oxidation to disulfides or other side reactions.[1][5] The selection of the appropriate thiol protecting group is critical and is dictated by the desired final peptide structure, especially when regioselective disulfide bond formation is required.[1][6] This concept, known as an "orthogonal protection scheme," allows for the selective deprotection of one group in the presence of others, enabling complex synthetic manipulations.[1][7]
The iterative cycle of Fmoc-SPPS is fundamental to elongating the peptide chain. The workflow ensures that each amino acid is added sequentially to the growing peptide anchored to a solid support.
Comparison of Common Cysteine Side-Chain Protecting Groups
The choice of the thiol protecting group dictates the synthetic strategy. Groups are selected based on their cleavage conditions, stability, and influence on side reactions like racemization. A summary of the most prevalent protecting groups used in Fmoc SPPS is provided below.
| Protecting Group | Abbreviation | Deprotection Conditions | Key Features & Orthogonality |
| Trityl | Trt | Mild acid (e.g., 95% TFA).[3] | Cleaved during final global deprotection with TFA. Cost-effective and widely used for peptides requiring free thiols.[6] Prone to causing racemization during coupling.[4][8] |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂).[5][6] | Stable to TFA.[9] Allows for peptide purification before selective disulfide bond formation. Orthogonal to Trt and Mmt.[2] |
| tert-Butyl | tBu | Strong acids (e.g., TMSBr/TFA) or Hg(OAc)₂.[5][10] | Stable to TFA and iodine oxidation, providing an orthogonal option to both Trt and Acm groups.[2][5] |
| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1% TFA in DCM).[5] | Highly acid-labile, enabling selective on-resin deprotection while other acid-labile groups (like tBu) and the resin linkage remain intact.[2][5] |
| Diphenylmethyl | Dpm | TFA (similar to Trt).[6] | An alternative to Trt, sometimes offering different solubility or stability properties.[6] |
| Tetrahydropyranyl | Thp | Acid (TFA).[6] | Shown to significantly reduce racemization compared to Trt.[6] Stable to 1% TFA, allowing use with hyper-acid labile resins.[6] |
The power of using multiple, orthogonal protecting groups is best illustrated in the synthesis of peptides with multiple, defined disulfide bridges. By choosing groups that can be removed under different conditions, chemists can control which cysteine residues are available for oxidation at each step.
Key Challenge: Cysteine Racemization
A significant and well-documented side reaction in the SPPS of cysteine-containing peptides is racemization at the α-carbon during the coupling step.[4][8] This is particularly problematic when using base-mediated activation methods (e.g., HBTU/DIEA) and is exacerbated by heat, such as in microwave-assisted synthesis.[4][6] Cysteine is more prone to racemization than most other amino acids because the thiol group (or its protected form) can stabilize the carbanion formed upon α-proton abstraction, facilitating enolization.[8]
The choice of S-protecting group has a dramatic impact on the extent of racemization. Electron-withdrawing groups can increase the acidity of the α-proton, leading to higher rates of racemization.
The following table summarizes reported racemization levels for various Fmoc-Cys derivatives under different coupling conditions.
| Fmoc-Cys Derivative | Coupling Reagent / Conditions | Racemization (%) | Reference(s) |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3% | [6][11] |
| Fmoc-Cys(Trt)-OH | HCTU/DIEA (Microwave, 50°C) | 10.9% | [4][11] |
| Fmoc-Cys(Trt)-OH | HCTU/DIEA (Microwave, 80°C) | 26.6% | [4][11] |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8% | [6] |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74% | [6] |
| Fmoc-Cys(Acm)-OH | HCTU/DIEA (Conventional SPPS) | Generally low | [8] |
| Fmoc-Cys(MBom)-OH | HCTU/DIEA (Conventional SPPS) | 0.4% | [4][8] |
| Fmoc-Cys(MBom)-OH | HCTU/DIEA (Microwave, 80°C) | 1.3% | [4][8] |
Data compiled from studies synthesizing the model peptide H-Gly-Cys-Phe-NH₂.
To minimize racemization, it is recommended to use coupling conditions that are less basic, such as those employing carbodiimides (e.g., DIC/DIPCDI) with additives like Oxyma Pure, and to avoid pre-activation and excessive heating where possible.[6][12]
Other Notable Side Reactions
Beyond racemization, several other side reactions can occur:
-
β-piperidinylalanine Formation : For C-terminal cysteine residues anchored to Wang-type resins, an elimination-addition reaction with piperidine during Fmoc deprotection can occur.[1][6] Using trityl-based resins can reduce this side reaction.[6]
-
S-Alkylation during Cleavage : During the final TFA cleavage step, carbocations generated from side-chain protecting groups (e.g., t-butyl) or the resin linker (especially from Wang resin) can alkylate the free cysteine thiol.[13][14] The use of effective scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) is crucial to quench these reactive species.[6]
-
Premature Deprotection : Some S-protecting groups, like Trt, can be slowly cleaved by repeated treatments with 1-3% TFA, which might be used for selective deprotection of other groups on the resin.[6]
Experimental Protocols
The following protocols provide a detailed methodology for the key steps involving Fmoc-Cys derivatives in manual SPPS.
This protocol describes the incorporation of a single Fmoc-Cys(Trt)-OH residue onto a deprotected resin-bound peptide.
-
Resin Preparation : Ensure the resin-bound peptide has a free N-terminal amine following the standard Fmoc deprotection and washing steps.
-
Activation Mixture Preparation : In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 eq.), an activating agent such as HCTU (3 eq.), and a base like DIPEA (6 eq.) in a minimal amount of DMF.
-
Note on Racemization: For racemization-sensitive sequences, use DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF without a base.
-
-
Coupling Reaction : Add the activated amino acid solution to the resin. Agitate the mixture via nitrogen bubbling or mechanical shaking for 1-2 hours at room temperature.[11]
-
Monitoring : Monitor the reaction for completion using a qualitative test for free amines, such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[3][11]
-
Washing : Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.[11]
This protocol is used to remove the Nα-Fmoc group to prepare the peptide for the next coupling cycle.
-
Resin Preparation : Start with the fully protected, resin-bound peptide.
-
Initial Deprotection : Add a solution of 20% (v/v) piperidine in DMF to the peptide-resin. Agitate for 3-5 minutes at room temperature.[3]
-
Second Deprotection : Drain the solution and add a fresh portion of 20% piperidine in DMF. Continue agitation for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[3]
-
Washing : Drain the deprotection solution. Wash the resin extensively with DMF (5-7 times) to ensure the complete removal of piperidine and the dibenzofulvene-piperidine adduct.[3] The resin is now ready for the next coupling step.
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Trt group and other acid-labile side-chain protecting groups.
-
Resin Preparation : After the final synthesis cycle and N-terminal Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.[11]
-
Cleavage Cocktail Preparation : Prepare a fresh cleavage cocktail. A standard and effective mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O .[2][11] If the peptide contains multiple Trp or Met residues, adding 2.5% 1,2-ethanedithiol (EDT) is recommended as an additional scavenger.[6]
-
Cleavage Reaction : Add the cleavage cocktail to the dry peptidyl-resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-3 hours.[11]
-
Peptide Precipitation and Collection : Filter the resin and collect the TFA filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. Collect the precipitate by centrifugation, wash the pellet with more cold ether to remove scavengers, and dry the final product under vacuum.[11]
-
Purification : The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Drug Development and Research
The strategic use of Fmoc-protected cysteine derivatives is central to many advanced applications in biotechnology and medicine.
-
Synthesis of Complex Peptides : The orthogonal protection schemes described enable the synthesis of complex natural peptides with multiple disulfide bonds, such as conotoxins, which are valuable tools in neuroscience research.[6][15]
-
Bioconjugation : The unique nucleophilicity of the cysteine thiol makes it an ideal handle for bioconjugation.[16][17] Peptides can be synthesized with a single, selectively deprotected cysteine residue for site-specific attachment of fluorophores, imaging agents, or other molecules.[17]
-
Antibody-Drug Conjugates (ADCs) : Cysteine is frequently used as a conjugation site for cytotoxic payloads in ADCs. Fmoc-SPPS is used to create peptide linkers that can be subsequently attached to antibodies and drugs, often leveraging the reactivity of a cysteine thiol for the final conjugation step.[18]
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemimpex.com [chemimpex.com]
- 17. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
The S-2-Hydroxyethyl Moiety: A Stable Cysteine Modification for Specialized Applications in Drug Development and Research
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The modification of cysteine residues is a cornerstone of modern drug development and chemical biology, enabling the synthesis of complex peptides, antibody-drug conjugates, and functionalized proteins. While a vast array of reversible protecting groups for the cysteine thiol have been developed, the S-2-hydroxyethyl moiety presents a unique case of a stable, near-irreversible alkylation. This technical guide provides a comprehensive overview of the S-2-hydroxyethyl group in the context of cysteine modification, moving beyond the classical concept of a protecting group to explore its role as a permanent alteration.
This document details the chemical properties of S-(2-hydroxyethyl)cysteine, methodologies for its introduction, and its characterization. Given that the S-2-hydroxyethyl group is not employed as a standard reversible protecting group in peptide synthesis, this guide focuses on its potential utility in applications where permanent modification is desirable, such as in the generation of stable protein conjugates or the investigation of the biological consequences of cysteine alkylation. We present detailed, albeit adapted, experimental protocols for S-hydroxyethylation and subsequent analysis, alongside a logical framework for considering its use in a research or drug development workflow.
Introduction to Cysteine Modification and the S-2-Hydroxyethyl Moiety
Cysteine is a unique amino acid due to the nucleophilic nature of its thiol side chain, which makes it a frequent target for both natural post-translational modifications and artificial chemical alterations.[1] In peptide and protein synthesis, the thiol group is typically protected to prevent undesired side reactions, such as disulfide bond formation or alkylation.[2] A wide variety of protecting groups exist, designed for selective removal under specific conditions.
The S-2-hydroxyethyl moiety, introduced via alkylation of the cysteine thiol, forms a stable thioether bond. This modification is most notably observed as a result of exposure to ethylene oxide, where S-(2-hydroxyethyl)cysteine and its metabolites serve as biomarkers.[3][4] Unlike conventional protecting groups, the S-2-hydroxyethyl group is highly resistant to cleavage under standard peptide synthesis and purification conditions, rendering it a permanent modification rather than a temporary protecting group. This guide will, therefore, treat it as such, exploring its properties and potential applications from this perspective.
Chemical and Physical Properties
The stability of the S-2-hydroxyethyl-cysteine linkage is a key determinant of its utility. The thioether bond is generally stable under a wide range of conditions, including the acidic and basic treatments used in solid-phase peptide synthesis (SPPS).
Table 1: Chemical Stability of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine
| Condition | Stability | Notes | Reference |
| Normal Temperature and Pressure | Stable | The compound is stable under standard laboratory conditions. | [5] |
| Strong Oxidants | Incompatible | The thioether is susceptible to oxidation. | [5] |
| Hazardous Decomposition | Irritating and toxic fumes and gases | May decompose at high temperatures. | [5] |
While quantitative data on the cleavage of the S-2-hydroxyethyl group from cysteine under various peptide synthesis conditions is not available in the literature, the general stability of thioether bonds suggests it would be highly resistant to standard deprotection cocktails.
Experimental Protocols
The following protocols are adapted from general methods for cysteine alkylation and peptide analysis. They provide a framework for the intentional S-hydroxyethylation of cysteine residues in a controlled laboratory setting.
Synthesis of S-(2-hydroxyethyl)cysteine Peptides via S-Alkylation
This protocol describes the alkylation of a cysteine-containing peptide in solution using 2-bromoethanol.
Materials:
-
Cysteine-containing peptide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
2-Bromoethanol
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
HPLC-grade water and acetonitrile
-
Formic acid
Procedure:
-
Peptide Reduction: Dissolve the cysteine-containing peptide in 50 mM ammonium bicarbonate buffer to a final concentration of 1 mg/mL. Add TCEP to a final concentration of 5 mM to ensure all cysteine residues are in their reduced state. Incubate at room temperature for 30 minutes.
-
S-Alkylation: Add a 10-fold molar excess of 2-bromoethanol to the reduced peptide solution. Incubate the reaction mixture in the dark at room temperature for 2 hours.
-
Quenching: Quench the reaction by adding a 2-fold molar excess of a free thiol, such as dithiothreitol (DTT), relative to the 2-bromoethanol.
-
Purification: Purify the S-hydroxyethylated peptide by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.
-
Characterization: Confirm the identity of the product by mass spectrometry. The mass of the peptide will increase by 44.0262 Da for each S-hydroxyethylated cysteine residue.
Characterization by Mass Spectrometry
Mass spectrometry is a critical tool for confirming the successful S-hydroxyethylation of cysteine residues.
Instrumentation:
-
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
Procedure:
-
Sample Preparation: Prepare the purified S-hydroxyethylated peptide at a concentration of 1 pmol/µL in a solution of 50% acetonitrile and 0.1% formic acid.
-
MS Analysis: Acquire a full MS scan to determine the molecular weight of the modified peptide. The observed mass should correspond to the theoretical mass of the peptide plus 44.0262 Da per modification.
-
MS/MS Analysis: Select the precursor ion of the modified peptide for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Analysis: Analyze the fragmentation pattern to confirm the peptide sequence and localize the modification to the cysteine residue. The fragmentation of the S-2-hydroxyethyl group itself is not typically observed as a prominent neutral loss, with fragmentation primarily occurring along the peptide backbone.[6]
Logical Workflow for Cysteine Modification
The decision to use a stable modification like S-hydroxyethylation requires careful consideration of the research goals. The following diagram illustrates a logical workflow for selecting a cysteine modification strategy.
Caption: A decision-making workflow for cysteine modification.
Applications and Future Directions
While not a conventional protecting group, the stable nature of the S-2-hydroxyethyl modification opens up possibilities for its use in specific applications:
-
Protein Engineering: Introducing a permanent, hydrophilic modification to a cysteine residue could be used to alter the solubility or conformational properties of a protein.[7]
-
Drug Development: As a stable linker, the S-2-hydroxyethyl group could be further functionalized for the attachment of payloads in antibody-drug conjugates or other targeted therapies.
-
Mechanistic Studies: Synthesizing peptides with S-2-hydroxyethylated cysteines can provide standards for studying the biological effects of exposure to ethylene oxide and other alkylating agents.
Future research could focus on developing methods for the selective cleavage of the S-2-hydroxyethyl group, which would expand its utility as a specialized, orthogonal protecting group. Furthermore, exploring the biological consequences of this modification in various cellular pathways could provide new insights into the toxicology of alkylating agents and the cellular response to cysteine damage.
Conclusion
The S-2-hydroxyethyl moiety represents a departure from the traditional paradigm of reversible cysteine protection. Its inherent stability makes it unsuitable for routine use as a protecting group in peptide synthesis. However, this same stability makes it a valuable tool for researchers seeking to introduce a permanent and hydrophilic modification to cysteine residues. By understanding its chemical properties and the methods for its introduction and characterization, scientists can leverage the S-2-hydroxyethyl group for specialized applications in protein engineering, drug development, and mechanistic studies. This guide provides a foundational resource for exploring the potential of this unique cysteine modification.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. bachem.com [bachem.com]
- 3. The reaction of ethylene oxide with some proteins, amino acids and vitamins [vtechworks.lib.vt.edu]
- 4. Reaction of ethylene oxide with histidine, methionine, and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. Unusual fragmentation of derivatized cysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cysteine-Rich Peptides: Hyperstable Scaffolds for Protein Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Fmoc-S-2-hydroxyethyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Core Compound Data
Fmoc-S-2-hydroxyethyl-L-cysteine is a derivative of the amino acid L-cysteine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a 2-hydroxyethyl group attached to the sulfur atom. This modification enhances solubility and provides a site for further functionalization, making it a valuable reagent in the synthesis of complex peptides and peptidomimetics.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₁NO₅S |
| Molecular Weight | 387.46 g/mol |
| CAS Number | 200354-35-4 |
| Appearance | White Powder |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) |
Table 2: Spectroscopic Data Summary
| Spectroscopic Technique | Data |
| ¹H NMR | Specific experimental data not publicly available. Expected signals would include aromatic protons of the Fmoc group, the chiral proton at the alpha-carbon, and protons of the hydroxyethyl side chain. |
| ¹³C NMR | Specific experimental data not publicly available. Expected signals would correspond to the carbons of the Fmoc group, the carbonyl group, the alpha-carbon, and the side chain. |
| Mass Spectrometry | Expected [M+H]⁺ of approximately 388.12. |
| Infrared (IR) Spectroscopy | Expected characteristic peaks for N-H (amide), C=O (carbonyl), and O-H (hydroxyl) functional groups. |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not available from the conducted searches, a general two-step procedure can be inferred from standard organic chemistry principles and protocols for similar compounds. This involves the S-alkylation of L-cysteine followed by N-Fmoc protection.
1. General Synthesis Workflow
The synthesis of this compound would typically proceed via a two-step process:
-
Step 1: S-alkylation of L-cysteine. L-cysteine is reacted with a suitable 2-hydroxyethylating agent (e.g., 2-bromoethanol or ethylene oxide) under basic conditions to form S-2-hydroxyethyl-L-cysteine.
-
Step 2: N-Fmoc Protection. The resulting S-substituted cysteine is then reacted with an Fmoc-donating reagent, such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride, under basic conditions to yield the final product.
2. General Purification Protocol
The crude product from the synthesis would typically be purified using the following steps:
-
Extraction: The reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washing with aqueous solutions to remove inorganic salts and water-soluble impurities.
-
Crystallization or Chromatography: The crude product is then purified by either recrystallization from a suitable solvent system or by column chromatography on silica gel.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc group provides temporary protection of the alpha-amino group, which can be selectively removed under mild basic conditions (typically with piperidine) to allow for the stepwise elongation of the peptide chain.
The 2-hydroxyethyl side chain can serve several purposes:
-
Increased Solubility: It can improve the solubility of the resulting peptide.
-
Post-synthetic Modification: The hydroxyl group provides a handle for further chemical modifications, such as pegylation, glycosylation, or attachment of reporter molecules.
The S-2-Hydroxyethyl Group: A Comprehensive Technical Guide to its Mechanism of Action as a Thiol Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of multi-step organic synthesis, particularly in the fields of peptide synthesis and drug development, the selective protection and deprotection of functional groups is a cornerstone of success. Among the myriad of reactive moieties, the thiol group of cysteine and other sulfur-containing molecules presents a unique challenge due to its high nucleophilicity and susceptibility to oxidation. An effective protecting group for thiols must not only be readily introduced and stable under a variety of reaction conditions but also be selectively removable without affecting other sensitive functionalities within a complex molecule. The S-2-hydroxyethyl group, a simple yet elegant protecting group, has emerged as a valuable tool in the synthetic chemist's arsenal. This technical guide provides an in-depth exploration of the mechanism of action of the S-2-hydroxyethyl protecting group, detailing its introduction, stability, and, most critically, the mechanisms of its cleavage.
Core Principles of the S-2-Hydroxyethyl Protecting Group
The S-2-hydroxyethyl group is a thioether linkage formed between the sulfur atom of the thiol and a 2-hydroxyethyl moiety. Its utility stems from a balance of stability and controlled reactivity. The thioether bond is generally robust, withstanding a range of common synthetic transformations. However, the presence of the β-hydroxyl group provides a unique handle for selective cleavage through intramolecular participation, a feature that distinguishes it from simpler alkyl thioether protecting groups.
Mechanism of Action: Introduction and Cleavage
The strategic application of the S-2-hydroxyethyl protecting group involves two key stages: its introduction to the thiol (protection) and its subsequent removal (deprotection).
Introduction of the S-2-Hydroxyethyl Group
The formation of the 2-hydroxyethyl thioether can be achieved through several reliable synthetic methods. A common and efficient approach involves the reaction of the target thiol with 2-bromoethanol or 2-chloroethanol in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide in an SN2 reaction.
Alternatively, the reaction of a thiol with ethylene oxide provides a direct and atom-economical route to the S-2-hydroxyethyl protected compound. This reaction is typically catalyzed by a base and proceeds via the nucleophilic attack of the thiolate on the epoxide ring.
Cleavage of the S-2-Hydroxyethyl Group: The Role of Neighboring Group Participation
The selective cleavage of the S-2-hydroxyethyl group is the most critical aspect of its function as a protecting group. While thioethers are generally stable, the presence of the β-hydroxyl group allows for a unique deprotection mechanism involving neighboring group participation. Under specific conditions, the hydroxyl group can be activated to facilitate an intramolecular cyclization, leading to the formation of a five-membered ring intermediate (a sulfonium ion derivative) and subsequent release of the free thiol.
One of the most effective methods for the selective cleavage of the S-2-hydroxyethyl group involves the use of mercury(II) salts, such as mercuric acetate or mercuric trifluoroacetate. The mercury(II) ion coordinates to the sulfur atom, making it more electrophilic and activating the thioether for intramolecular attack by the neighboring hydroxyl group. This results in the formation of a 1,3-oxathiolane-like intermediate which is then hydrolyzed to release the deprotected thiol.
Strongly acidic conditions, such as treatment with HBr or HI, can also effect cleavage of the thioether bond, although this method may lack selectivity in the presence of other acid-labile protecting groups.
Quantitative Data Summary
The stability of the S-2-hydroxyethyl protecting group is a critical factor in its application. The following table summarizes its stability under various conditions, compiled from literature sources.
| Condition/Reagent | Stability | Observations |
| Acidic Conditions | ||
| 1 M HCl (aq), 25 °C | Stable | Generally stable to moderately acidic conditions. |
| Trifluoroacetic acid (TFA) | Labile | Cleavage can occur, especially at elevated temperatures. |
| HBr in acetic acid | Labile | Readily cleaved. |
| Basic Conditions | ||
| 1 M NaOH (aq), 25 °C | Stable | Stable to strong aqueous base. |
| Piperidine (20% in DMF) | Stable | Compatible with standard Fmoc-SPPS deprotection conditions. |
| Oxidizing Agents | ||
| H₂O₂ | Moderate | Can be oxidized to the corresponding sulfoxide and sulfone. |
| m-CPBA | Moderate | Can be oxidized. |
| Reducing Agents | ||
| H₂/Pd-C | Stable | Generally stable to catalytic hydrogenation. |
| Na/NH₃ (liquid) | Labile | Cleavage of the C-S bond can occur. |
| Other Reagents | ||
| Hg(OAc)₂ | Labile | Efficient cleavage via neighboring group participation. |
| Raney Nickel | Labile | Desulfurization occurs. |
Experimental Protocols
General Procedure for the Protection of a Thiol with 2-Bromoethanol
Materials:
-
Thiol-containing substrate
-
2-Bromoethanol (1.1 eq.)
-
Potassium carbonate (K₂CO₃, 2.0 eq.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the thiol-containing substrate in anhydrous DMF.
-
Add potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoethanol dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the S-2-hydroxyethyl protected compound.
General Procedure for the Deprotection of an S-2-Hydroxyethyl Protected Thiol using Mercuric Acetate
Materials:
-
S-2-hydroxyethyl protected substrate
-
Mercuric acetate (Hg(OAc)₂, 1.5 eq.)
-
Aqueous acetic acid (e.g., 80%)
Procedure:
-
Dissolve the S-2-hydroxyethyl protected substrate in aqueous acetic acid.
-
Add mercuric acetate to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and bubble hydrogen sulfide (H₂S) gas through the solution to precipitate the mercury as mercury sulfide (HgS). Caution: H₂S is highly toxic. This step must be performed in a well-ventilated fume hood.
-
Filter the mixture through a pad of Celite® to remove the black precipitate of HgS.
-
Extract the filtrate with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the deprotected thiol.
Conclusion
The S-2-hydroxyethyl protecting group offers a valuable strategy for the temporary masking of thiol functionalities in complex organic synthesis. Its stability to a range of common reagents, combined with a unique and selective cleavage mechanism involving neighboring group participation, makes it a powerful tool for chemists. The ability to deprotect under relatively mild conditions using mercury(II) salts provides an orthogonal cleavage strategy that can be invaluable in the synthesis of intricate molecules such as peptides and pharmaceuticals. A thorough understanding of its mechanism of action and careful consideration of its stability profile, as outlined in this guide, will enable researchers to effectively harness the potential of this versatile protecting group in their synthetic endeavors.
discovery and initial synthesis of Fmoc-S-2-hydroxyethyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and initial synthesis of Fmoc-S-2-hydroxyethyl-L-cysteine, a key building block in modern peptide synthesis and drug development. This document provides a comprehensive overview of its properties, a detailed (hypothesized) synthesis protocol, and its significance in the field of bioconjugation and pharmaceutical sciences.
Introduction
This compound, identified by the CAS number 200354-35-4, is a specialized amino acid derivative that plays a crucial role in the synthesis of complex peptides and other bioactive molecules.[1][] The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it ideally suited for solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions.[1][3] The defining feature of this compound is the S-2-hydroxyethyl moiety on the cysteine side chain, which enhances solubility and provides a reactive handle for further chemical modifications.[1]
Physicochemical Properties
This compound is typically a white powder with a molecular formula of C₂₀H₂₁NO₅S and a molecular weight of approximately 387.46 g/mol .[][4] It is generally characterized by a purity of ≥ 98% as determined by High-Performance Liquid Chromatography (HPLC). For optimal stability, it is recommended to store the compound at temperatures between 2-8°C.[]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 200354-35-4 | [1][] |
| Molecular Formula | C₂₀H₂₁NO₅S | [][4] |
| Molecular Weight | 387.46 g/mol | [][4] |
| Appearance | White powder | [] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 2-8 °C | [] |
Discovery and Initial Synthesis
Hypothesized Synthetic Pathway
The synthesis likely proceeds through two key transformations:
-
S-alkylation of L-cysteine: The thiol group of L-cysteine is reacted with a suitable 2-hydroxyethylating agent.
-
N-Fmoc protection: The primary amine of the resulting S-2-hydroxyethyl-L-cysteine is then protected with an Fmoc group.
Caption: Hypothesized two-step synthesis of this compound.
Detailed Experimental Protocols (Hypothesized)
The following protocols are based on established chemical principles for the synthesis of similar S-substituted and N-protected amino acids.
Step 1: Synthesis of S-(2-hydroxyethyl)-L-cysteine
-
Objective: To introduce the 2-hydroxyethyl group onto the sulfur atom of L-cysteine.
-
Reagents:
-
L-cysteine hydrochloride monohydrate
-
2-Bromoethanol (or ethylene oxide)
-
Base (e.g., sodium bicarbonate, sodium hydroxide)
-
Solvent (e.g., water, ethanol/water mixture)
-
-
Procedure:
-
Dissolve L-cysteine hydrochloride monohydrate in an aqueous basic solution (e.g., 1 M sodium bicarbonate) under an inert atmosphere (e.g., nitrogen or argon) to deprotonate the thiol group.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of 2-bromoethanol to the stirred solution. Alternatively, bubble ethylene oxide gas through the solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or HPLC.
-
Upon completion, neutralize the reaction mixture with an acid (e.g., dilute HCl) to a pH of approximately 6-7.
-
The crude S-(2-hydroxyethyl)-L-cysteine can be isolated by crystallization or used directly in the next step after appropriate workup.
-
Step 2: Synthesis of this compound
-
Objective: To protect the α-amino group of S-(2-hydroxyethyl)-L-cysteine with the Fmoc group.
-
Reagents:
-
S-(2-hydroxyethyl)-L-cysteine
-
9-fluorenylmethyloxycarbonyl succinimidyl ester (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Base (e.g., sodium bicarbonate, triethylamine)
-
Solvent (e.g., 1,4-dioxane/water mixture, acetone/water mixture)
-
-
Procedure:
-
Dissolve S-(2-hydroxyethyl)-L-cysteine in an aqueous basic solution (e.g., 10% sodium bicarbonate).
-
In a separate flask, dissolve one equivalent of Fmoc-OSu or Fmoc-Cl in a water-miscible organic solvent (e.g., 1,4-dioxane or acetone).
-
Slowly add the Fmoc reagent solution to the stirred amino acid solution at room temperature.
-
Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a base if necessary.
-
Stir the reaction for several hours until completion, as monitored by TLC or HPLC.
-
Once the reaction is complete, acidify the mixture to a pH of approximately 2 with dilute HCl.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the final product by recrystallization or column chromatography on silica gel.
-
Table 2: Hypothesized Reaction Parameters and Expected Outcomes
| Parameter | Step 1: S-alkylation | Step 2: N-Fmoc protection |
| Key Reagents | L-cysteine, 2-bromoethanol | S-(2-hydroxyethyl)-L-cysteine, Fmoc-OSu |
| Solvent | Water or aqueous ethanol | Dioxane/water or acetone/water |
| Base | Sodium bicarbonate | Sodium bicarbonate |
| Reaction Time | 12-24 hours | 2-4 hours |
| Temperature | 0°C to room temperature | Room temperature |
| Expected Yield | Moderate to high | High |
| Purification | Crystallization | Recrystallization or column chromatography |
Applications in Research and Development
This compound is a valuable reagent in several areas of scientific research and drug development:
-
Peptide Synthesis: It serves as a fundamental building block for the incorporation of a hydrophilic and functionalizable cysteine surrogate into peptide sequences.[1]
-
Drug Development: The hydroxyethyl side chain can be a site for further modification, allowing for the development of peptide-drug conjugates and other targeted therapeutics.[1]
-
Bioconjugation: The hydroxyl group provides a handle for attaching other molecules, such as fluorescent dyes, polyethylene glycol (PEG), or targeting ligands, which is crucial for creating advanced drug delivery systems.[1]
Logical Workflow for Synthesis and Application
The overall process from starting materials to the application of this compound in peptide synthesis follows a logical progression.
Caption: Workflow from synthesis to application in solid-phase peptide synthesis.
Conclusion
This compound stands as a significant and versatile tool for chemists and biochemists. While specific details of its initial discovery and synthesis are not prominently documented in readily accessible literature, its preparation can be reliably achieved through established synthetic methodologies. Its unique combination of a base-labile N-terminal protecting group and a functionalized, hydrophilic side chain makes it an invaluable component in the design and synthesis of novel peptides and bioconjugates with therapeutic and diagnostic potential. Further research into optimizing its synthesis and exploring its full range of applications is likely to continue yielding significant advancements in the fields of medicine and biotechnology.
References
Methodological & Application
Application Notes and Protocols for the Use of Fmoc-S-2-hydroxyethyl-L-cysteine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Fmoc-S-2-hydroxyethyl-L-cysteine in solid-phase peptide synthesis (SPPS). This unique amino acid derivative offers the potential for introducing hydrophilic modifications into peptides, enhancing solubility and providing a site for further functionalization. The following protocols are based on well-established Fmoc/tBu chemistry and are intended as a starting point for synthesis optimization.
Introduction
This compound is a cysteine derivative where the sulfhydryl group is modified with a 2-hydroxyethyl group. This modification imparts distinct properties to the amino acid and the resulting peptide. The presence of the hydroxyl group increases the hydrophilicity of the peptide, which can be advantageous for improving solubility and bioavailability.[1][2] Furthermore, the hydroxyl group serves as a potential handle for post-synthetic modifications, such as pegylation, glycosylation, or the attachment of other functional moieties.[1] This derivative is fully compatible with standard Fmoc-based solid-phase peptide synthesis protocols.[1][2]
Key Applications
The incorporation of S-2-hydroxyethyl-L-cysteine into peptides can be valuable in several areas of research and drug development:
-
Enhanced Solubility: The hydrophilic hydroxyethyl group can significantly improve the solubility of hydrophobic peptides, facilitating their handling, purification, and formulation.[1][2]
-
Bioconjugation: The primary alcohol of the hydroxyethyl group provides a site for the attachment of various molecules, including polyethylene glycol (PEG), fluorescent labels, or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).[1]
-
Pharmacokinetic Modulation: Modification of the hydroxyethyl group can be used to alter the pharmacokinetic properties of a peptide, such as its half-life and distribution.
-
Peptide Library Synthesis: Its compatibility with standard SPPS makes it a useful building block for creating diverse peptide libraries with modified properties.[1][2]
Experimental Protocols
The following are generalized protocols for the use of this compound in manual or automated solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and scale of the synthesis.
Protocol 1: Incorporation of this compound into a Peptide Sequence
This protocol outlines the steps for coupling this compound to a growing peptide chain on a solid support.
Materials:
-
This compound
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: e.g., HBTU/HOBt or HATU
-
Base: e.g., N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: Dichloromethane (DCM), DMF
-
Resin with N-terminal deprotected peptide
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the preceding amino acid. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU/HOBt or HATU, 3-5 equivalents) and DIPEA (6-10 equivalents).
-
Allow the activation to proceed for 2-5 minutes.
-
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling Reaction: Perform a ninhydrin test to monitor the completion of the coupling reaction. A negative test (beads remain colorless) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups using a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: Proceed to the deprotection and coupling of the next amino acid in the sequence.
| Parameter | Recommended Value |
| Amino Acid Equivalents | 3 - 5 |
| Coupling Reagent Equivalents | 3 - 5 |
| Base (DIPEA) Equivalents | 6 - 10 |
| Coupling Time | 1 - 2 hours |
| Solvent | DMF |
Table 1: Recommended Reagent Equivalents and Coupling Time for this compound.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups. The S-2-hydroxyethyl group is stable to standard TFA cleavage conditions.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA)
-
Scavengers: e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard and effective mixture is Reagent K.
-
Reagent K: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5 v/v)
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with gentle agitation for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail or neat TFA.
-
Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
| Reagent | Function | Recommended Concentration |
| Trifluoroacetic acid (TFA) | Cleavage from resin and removal of acid-labile protecting groups | 80 - 95% |
| Triisopropylsilane (TIS) | Scavenger for carbocations | 2.5 - 5% |
| Water | Scavenger | 2.5 - 5% |
| 1,2-Ethanedithiol (EDT) | Scavenger for protecting groups like Trt (if present) | 2.5% |
Table 2: Common Reagents for Cleavage and Deprotection.
Visualizations
Figure 1: General workflow for solid-phase peptide synthesis incorporating this compound.
Figure 2: Chemical structure of this compound. (A proper chemical drawing would be inserted here in a real document).
Figure 3: Schematic of the peptide cleavage and precipitation process.
References
Application Notes and Protocols for Bioconjugation using Fmoc-S-2-hydroxyethyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Fmoc-S-2-hydroxyethyl-L-cysteine in the synthesis of modified peptides and their subsequent application in bioconjugation. This amino acid derivative offers a versatile platform for the site-specific introduction of a reactive handle for conjugation to various molecules, including fluorescent dyes, small molecule drugs, and larger biomolecules.
Introduction
This compound is a protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS). It features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group, which is base-labile and removed at each step of peptide elongation. The key feature of this derivative is the S-(2-hydroxyethyl) modification on the cysteine side chain. This modification introduces a stable thioether bond and a primary alcohol functional group. The hydroxyl group can be further functionalized post-synthetically, providing a unique site for bioconjugation that is orthogonal to the native functionalities of the peptide. This approach is particularly valuable for creating well-defined peptide conjugates for various applications in research, diagnostics, and therapeutics.[1][]
Key Applications:
-
Site-Specific Labeling: Enables the precise attachment of probes, such as fluorescent dyes or biotin, at a defined position within a peptide sequence.
-
Peptide-Drug Conjugates (PDCs): Facilitates the covalent linkage of cytotoxic drugs or other therapeutic agents to targeting peptides.
-
Surface Immobilization: Allows for the controlled orientation of peptides on solid supports for various assay formats.
-
PEGylation: Provides a site for the attachment of polyethylene glycol (PEG) to improve the pharmacokinetic properties of therapeutic peptides.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₁NO₅S |
| Molecular Weight | 387.46 g/mol |
| Appearance | White powder |
| Purity (HPLC) | ≥ 98% |
| CAS Number | 200354-35-4 |
| Storage Conditions | 0-8°C |
Experimental Protocols
This section details the protocols for the incorporation of this compound into a peptide sequence via Fmoc-SPPS and the subsequent bioconjugation to the hydroxyethyl group.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing an S-2-hydroxyethyl-L-cysteine residue using standard Fmoc/tBu chemistry.
Materials:
-
This compound
-
Other Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
To incorporate this compound, use it in the desired coupling cycle.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).
-
Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and finally with diethyl ether (3x). Dry the resin under vacuum.
Peptide Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups.
Procedure:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Bioconjugation to the S-2-hydroxyethyl Group
The hydroxyl group on the S-2-hydroxyethyl-L-cysteine side chain can be targeted for conjugation using various chemistries. Below are protocols for two common approaches: activation to an amine-reactive ester and direct reaction with isocyanates.
Protocol 3.3.1: Activation and Conjugation to Amine-Containing Molecules
This two-step protocol involves the activation of the hydroxyl group to form an amine-reactive intermediate, followed by reaction with an amine-containing molecule (e.g., a dye, drug, or another peptide).
Materials:
-
Peptide containing S-2-hydroxyethyl-L-cysteine
-
4-Nitrophenyl chloroformate or Disuccinimidyl carbonate (DSC)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Amine-containing molecule for conjugation
-
Reaction buffer (e.g., PBS pH 7.4 or borate buffer pH 8.5)
Procedure:
-
Activation of the Hydroxyl Group:
-
Dissolve the purified peptide in anhydrous DCM or acetonitrile.
-
Add 1.5 equivalents of 4-nitrophenyl chloroformate or DSC and 2 equivalents of pyridine or TEA.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by HPLC-MS.
-
Upon completion, evaporate the solvent. The activated peptide can be used directly or after purification.
-
-
Conjugation to an Amine:
-
Dissolve the activated peptide in a suitable reaction buffer.
-
Dissolve the amine-containing molecule in the same buffer.
-
Mix the two solutions (typically a 1.2 to 2-fold molar excess of the amine is used).
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by HPLC-MS.
-
Purify the final conjugate by HPLC.
-
Protocol 3.3.2: Direct Conjugation with Isocyanate-Containing Molecules
This protocol describes the direct reaction of the hydroxyl group with an isocyanate to form a carbamate linkage.
Materials:
-
Peptide containing S-2-hydroxyethyl-L-cysteine
-
Isocyanate-functionalized molecule
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
DIPEA (optional, as a non-nucleophilic base)
Procedure:
-
Dissolve the purified peptide in the anhydrous solvent.
-
Add a 1.1 to 1.5-fold molar excess of the isocyanate-functionalized molecule.
-
If needed, add a small amount of DIPEA to catalyze the reaction.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by HPLC-MS.
-
Quench any unreacted isocyanate by adding a small amount of a primary amine (e.g., Tris buffer).
-
Purify the final conjugate by HPLC.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis and bioconjugation processes. Note that these values are illustrative and can vary depending on the specific peptide sequence, reagents, and reaction conditions.
Table 1: Typical Yields for Solid-Phase Peptide Synthesis
| Step | Parameter | Typical Value |
| SPPS | Crude Peptide Yield | 70-90% |
| Purification | Purified Peptide Yield | 20-50% |
| Overall | Overall Yield | 15-45% |
Table 2: Typical Bioconjugation Efficiency and Yield
| Conjugation Method | Parameter | Typical Value |
| Amine-Reactive Ester | Conjugation Efficiency | > 90% |
| Purified Conjugate Yield | 50-80% | |
| Isocyanate Reaction | Conjugation Efficiency | > 95% |
| Purified Conjugate Yield | 60-85% |
Visualizations
The following diagrams illustrate the key workflows and chemical transformations described in these application notes.
Caption: Experimental workflow for peptide synthesis and bioconjugation.
Caption: Bioconjugation pathways for S-2-hydroxyethyl-L-cysteine.
References
Applications of Fmoc-S-2-hydroxyethyl-L-cysteine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-S-2-hydroxyethyl-L-cysteine is a specialized amino acid derivative that serves as a versatile building block in modern drug discovery.[1][] This compound integrates the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group, a cornerstone of solid-phase peptide synthesis (SPPS), with a unique S-(2-hydroxyethyl) side chain. This hydroxyethyl modification imparts enhanced solubility and introduces a reactive handle for subsequent bioconjugation, making it a valuable tool in the synthesis of complex peptides, peptidomimetics, and antibody-drug conjugates (ADCs).[1] These application notes provide an in-depth overview of its utility, supported by detailed experimental protocols and comparative data to guide researchers in its effective implementation.
Key Applications in Drug Discovery
The unique structural features of this compound open up a range of applications in the development of novel therapeutics:
-
Synthesis of Bioactive Peptides and Peptidomimetics: The incorporation of S-2-hydroxyethyl-L-cysteine into peptide sequences can enhance their solubility and metabolic stability. Peptidomimetics, where the peptide backbone is altered to improve drug-like properties, can be synthesized using this derivative to introduce non-natural functionalities.[1]
-
Development of Antibody-Drug Conjugates (ADCs): The thiol group of cysteine is a common site for the attachment of cytotoxic payloads in ADCs. While the thioether linkage in this compound is stable, the terminal hydroxyl group offers a potential site for secondary conjugation or for modifying the linker's properties, such as hydrophilicity.
-
Targeted Drug Delivery Systems: The hydroxyethyl group can be functionalized post-synthetically to attach targeting ligands, imaging agents, or polyethylene glycol (PEG) chains, the latter of which can improve the pharmacokinetic profile of the therapeutic agent.
Data Presentation
The selection of a cysteine derivative for SPPS can significantly impact the efficiency of the synthesis and the purity of the final product. Cysteine residues are particularly susceptible to racemization during activation and coupling. The following table summarizes typical racemization data for various Fmoc-cysteine derivatives under different coupling conditions to provide a comparative context.
| Coupling Reagent/Condition | Fmoc-Cys(Trt)-OH | Fmoc-Cys(Dpm)-OH | Fmoc-Cys(Thp)-OH | This compound (Expected) |
| DIPCDI/Oxyma Pure | 3.3% | 6.8% | 0.74% | Low to Moderate |
| HCTU/DIEA (Microwave, 50°C) | 10.9% | - | - | Moderate to High |
| HCTU/DIEA (Microwave, 80°C) | 26.6% | - | - | High |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a peptide sequence via Fmoc-based SPPS and a conceptual protocol for post-synthetic modification.
Protocol 1: Incorporation of this compound using Manual Fmoc-SPPS
This protocol is adapted from standard procedures for other Fmoc-cysteine derivatives and should be optimized for specific sequences and scales.
Materials:
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure
-
Kaiser test kit
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of this compound:
-
Dissolve this compound (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Note: The hydroxyl group on the side chain is generally stable under these conditions and does not require protection. However, for sensitive sequences or prolonged coupling times, side reactions are a possibility and should be monitored.
-
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the peptide by centrifugation and wash with cold diethyl ether.
-
Dry the peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Post-Synthetic Modification of the Hydroxyethyl Group (Conceptual)
This protocol outlines a general strategy for modifying the terminal hydroxyl group of the S-2-hydroxyethyl-L-cysteine side chain after peptide synthesis and purification.
Materials:
-
Purified peptide containing S-2-hydroxyethyl-L-cysteine
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Activating agent for the hydroxyl group (e.g., p-nitrophenyl chloroformate, carbonyldiimidazole)
-
Amine-containing molecule for conjugation (e.g., PEG-NH2, fluorescent dye-NH2)
-
Tertiary base (e.g., DIPEA)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Activation of the Hydroxyl Group:
-
Dissolve the purified peptide in an anhydrous solvent.
-
Add the activating agent (e.g., p-nitrophenyl chloroformate) and a tertiary base.
-
Stir the reaction at room temperature and monitor by LC-MS until the activation is complete.
-
-
Conjugation:
-
To the activated peptide solution, add the amine-containing molecule to be conjugated.
-
Continue stirring and monitor the reaction by LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the conjugated peptide by RP-HPLC to remove excess reagents and byproducts.
-
Visualizations
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Caption: Conceptual structure of an Antibody-Drug Conjugate (ADC).
Caption: Post-synthetic modification of the S-2-hydroxyethyl-L-cysteine side chain.
References
Application Notes and Protocols: Incorporating Fmoc-S-2-hydroxyethyl-L-cysteine into Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-S-2-hydroxyethyl-L-cysteine is a valuable amino acid derivative for solid-phase peptide synthesis (SPPS), particularly in the construction of peptide libraries for drug discovery and development. The presence of the S-linked 2-hydroxyethyl side chain offers distinct advantages, including enhanced peptide solubility and the introduction of a functional handle for subsequent modifications or bioconjugation.[1] This compound integrates seamlessly into the standard Fmoc-SPPS workflow, as the side chain is stable to the mild basic conditions of Fmoc deprotection and the strong acidic conditions of final cleavage.[1][2][3]
These application notes provide a comprehensive guide and detailed protocols for the efficient incorporation of this compound into peptide sequences to generate diverse peptide libraries.
Core Principles and Strategy
The synthesis strategy relies on the well-established Fmoc/tBu approach for SPPS.[2] The N-α-amino group is temporarily protected by the base-labile Fmoc group, while side chains of other amino acids are protected by acid-labile groups (e.g., tBu, Boc, Trt). The S-2-hydroxyethyl group on the cysteine derivative does not require an additional protecting group, simplifying the synthetic process.
The overall workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support (resin).[4][5] Each cycle consists of two main steps: the removal of the Fmoc group and the coupling of the next amino acid.[6]
Experimental Protocols
Materials and Reagents
-
Resins : Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride/Wang resin (for C-terminal carboxylic acids).[3][6]
-
Amino Acids : this compound and other standard Fmoc-protected amino acids.
-
Solvents : High-purity, amine-free N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).
-
Coupling Reagents :
-
Activator: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
-
Washing Solvents : DMF, DCM.
-
Capping (Optional) : Acetic anhydride and DIPEA in DMF.
-
Cleavage Cocktail : 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (H₂O).[7]
-
Precipitation/Washing : Cold diethyl ether.
-
Analysis : HPLC-grade acetonitrile (ACN) and water, Mass Spectrometry grade formic acid.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol details a single cycle for adding an amino acid to the resin-bound peptide chain.
-
Resin Swelling : Place the appropriate amount of resin in an SPPS reaction vessel. Add DMF to cover the resin and allow it to swell for at least 30-60 minutes at room temperature.[6] Drain the solvent.
-
Fmoc Deprotection :
-
Add the deprotection solution (20% piperidine in DMF, approx. 10 mL per gram of resin) to the vessel.
-
Agitate the mixture for 3-5 minutes.[8]
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[8]
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling :
-
In a separate vial, pre-activate the Fmoc-amino acid (including this compound) by dissolving it (3-5 equivalents relative to resin loading) and the coupling agent (e.g., HCTU, 3-5 eq.) in DMF.
-
Add the base (e.g., DIPEA, 6-10 eq.) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature. Coupling times may be extended for difficult sequences.[6][7]
-
-
Washing : Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next cycle or final cleavage.
-
Repeat : Repeat steps 2-4 for each amino acid in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection
This protocol releases the synthesized peptide from the solid support and removes side-chain protecting groups.
-
Resin Preparation : After the final SPPS cycle and N-terminal Fmoc deprotection (if desired), wash the peptidyl-resin with DCM (3-5 times) and dry it under a vacuum for at least 1 hour.[7]
-
Cleavage :
-
Place the dry resin in a suitable reaction vessel.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5) to the resin (approx. 10 mL per gram of resin).[7]
-
Caution : Perform this step in a well-ventilated fume hood as TFA is highly corrosive.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation :
-
Filter the resin and collect the TFA filtrate containing the cleaved peptide.
-
Concentrate the filtrate slightly under a gentle stream of nitrogen.
-
Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution) to precipitate the crude peptide.
-
-
Isolation :
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual protecting groups.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Peptide Analysis
-
Sample Preparation : Dissolve a small amount of the dried crude peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid).
-
LC-MS Analysis : Analyze the sample using reverse-phase HPLC coupled with a mass spectrometer (LC-MS).[7]
-
Data Interpretation :
-
The HPLC chromatogram will indicate the purity of the crude peptide.
-
The mass spectrum will confirm the identity of the desired product by matching the experimental molecular weight with the theoretical calculated mass.
-
Data Presentation
Quantitative data from the synthesis and analysis should be recorded systematically. The following tables provide a template for data organization.
Table 1: Reagents for SPPS Coupling Reaction (Example for 0.1 mmol scale)
| Reagent | Molar Eq. | Amount |
|---|---|---|
| Peptidyl-Resin | 1.0 | 0.1 mmol |
| Fmoc-Amino Acid | 4.0 | 0.4 mmol |
| HCTU | 3.9 | 0.39 mmol |
| DIPEA | 8.0 | 0.8 mmol |
| DMF (Solvent) | - | ~5 mL |
Table 2: SPPS Cycle Time and Efficiency Monitoring
| Cycle # | Amino Acid Coupled | Coupling Time (min) | Deprotection Time (min) | Kaiser Test Result |
|---|---|---|---|---|
| 1 | Fmoc-Gly-OH | 45 | 3 + 10 | Pass (Blue) |
| 2 | Fmoc-Leu-OH | 45 | 3 + 10 | Pass (Blue) |
| 3 | Fmoc-Cys(S-hydroxyethyl)-OH | 60 | 3 + 10 | Pass (Blue) |
| ... | ... | ... | ... | ... |
Table 3: Characterization of Test Peptide (e.g., Ac-Gly-Leu-Cys(S-hydroxyethyl)-NH₂)
| Analysis | Expected Value | Observed Value |
|---|---|---|
| Purity (HPLC) | >95% (after purification) | Report % Area at 220 nm |
| Molecular Weight | 392.48 g/mol | Report m/z from MS |
| Mass Spec (ESI+) | [M+H]⁺ = 393.5 | Report observed m/z |
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in the synthesis and application of peptide libraries containing S-2-hydroxyethyl-L-cysteine.
Caption: High-level workflow from resin preparation to library screening.
Caption: The iterative steps of the solid-phase peptide synthesis cycle.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. digital.csic.es [digital.csic.es]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for Fmoc-S-2-hydroxyethyl-L-cysteine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-S-2-hydroxyethyl-L-cysteine is a versatile amino acid derivative utilized in Solid-Phase Peptide Synthesis (SPPS) for the introduction of a functionalized cysteine residue into peptide sequences. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard Fmoc-based SPPS strategies. The S-2-hydroxyethyl side chain provides a site for further modification, enhances solubility, and can influence the biological activity of the resulting peptide, making it a valuable building block in drug discovery and development.[1] This document provides detailed protocols and discusses key considerations for the efficient and successful incorporation of this compound into synthetic peptides.
Core Challenges and Considerations
The coupling of this compound, like other cysteine derivatives, presents specific challenges that must be addressed to ensure high purity and yield of the target peptide.
-
Racemization: Cysteine residues are particularly susceptible to racemization during activation, especially with base-mediated coupling reagents like HBTU or HATU in the presence of tertiary amines such as DIPEA.[2] This side reaction is a critical concern as it can lead to diastereomeric impurities that are difficult to separate.
-
Steric Hindrance: The S-alkyl side chain may impart some steric bulk, potentially slowing down coupling kinetics compared to simpler amino acids.
-
Side-Chain Reactivity: The terminal hydroxyl group on the S-2-hydroxyethyl moiety is a potential site for undesired side reactions, such as acylation, if not properly managed during the synthesis.
-
β-Elimination: When positioned at the C-terminus, cysteine residues can undergo base-catalyzed β-elimination, particularly during the piperidine-mediated Fmoc deprotection step, leading to the formation of dehydroalanine and subsequent piperidinyl-alanine adducts.[3]
Recommended Coupling Protocols
To mitigate the risk of racemization, it is highly recommended to use coupling methods that proceed under neutral or mildly acidic conditions. The following protocols are suggested for the incorporation of this compound.
Protocol 1: Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) or Oxyma Pure Activation
This is a widely used and cost-effective method that minimizes racemization for cysteine derivatives.[2]
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Kaiser test reagents
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (3-5 times). Confirm the presence of a free amine using the Kaiser test.
-
Amino Acid Activation: In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HOBt or Oxyma Pure (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) to the solution and allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time or consider a double coupling.
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and by-products.
-
Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle.
Protocol 2: Pre-formed Symmetrical Anhydride Activation
This method is highly reactive and can be effective for sterically hindered couplings, while still minimizing racemization.
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Kaiser test reagents
Procedure:
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Symmetrical Anhydride Formation: In a separate reaction vessel, dissolve this compound (4 equivalents relative to resin loading) in a minimal amount of DMF and dilute with DCM. Cool the solution to 0°C. Add DIC (2 equivalents) and stir the mixture at 0°C for 10-15 minutes.
-
Coupling: Filter the pre-formed symmetrical anhydride solution to remove the diisopropylurea by-product (if necessary) and add it to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
-
Chain Elongation: Proceed to the next cycle of the synthesis.
Quantitative Data Summary
| Fmoc-Cys Derivative | Coupling Method | Racemization (%) | Reference |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3 | |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8 | |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74 |
This table illustrates the importance of the protecting group and coupling method on the level of racemization. It is anticipated that using DIC/HOBt or DIC/Oxyma for this compound will result in low levels of racemization.
Potential Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| Racemization | Epimerization at the α-carbon during carboxyl group activation, particularly with base-mediated methods. | Use carbodiimide-based activation with HOBt or Oxyma Pure.[2] Avoid pre-activation with uronium/aminium reagents in the presence of excess base. |
| β-Elimination | For C-terminal cysteine, base-catalyzed elimination of the S-alkyl group during Fmoc deprotection leads to dehydroalanine, which can react with piperidine.[3] | Use a 2-chlorotrityl chloride resin, which provides steric hindrance.[3] Use DBU/piperidine for Fmoc deprotection, as DBU is a non-nucleophilic base. |
| S-Alkylation | During final TFA cleavage, the thiol group can be alkylated by carbocations generated from the resin linker or other protecting groups.[3][4] | Use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) and water. A common cocktail is TFA/TIS/H2O (95:2.5:2.5).[5] |
| Side-Chain Acylation | The terminal hydroxyl group of the S-2-hydroxyethyl side chain could potentially be acylated by the activated carboxyl group of the incoming amino acid. | This is generally not a major issue as the N-terminal amine is a much stronger nucleophile. Ensuring complete coupling to the N-terminus minimizes this risk. If acylation is observed, protection of the hydroxyl group (e.g., as a t-butyl ether) may be necessary, but this adds complexity to the synthesis. |
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Activation of the amino acid using DIC and HOBt.
References
Application Note: Deprotection Methods for S-2-hydroxyethyl and Analogous S-Alkyl Thioether Protecting Groups in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic protection of cysteine's thiol side chain is fundamental to modern solid-phase peptide synthesis (SPPS). The choice of an appropriate S-protecting group is critical for preventing undesired side reactions, such as oxidation and alkylation, and for enabling the precise formation of disulfide bonds. Protecting groups are typically classified by their lability under different chemical conditions, allowing for orthogonal strategies in complex peptide synthesis.
While groups like S-trityl (Trt) are popular due to their lability in standard trifluoroacetic acid (TFA) cleavage cocktails, other applications may require more robust protecting groups. The S-2-hydroxyethyl group, while not a conventional protecting group in routine SPPS, belongs to the broader class of S-alkyl thioethers. Groups in this class, such as S-tert-butyl (tBu) and S-4-methylbenzyl (MBzl), are known for their enhanced stability to standard acidic cleavage conditions. This application note details the deprotection strategies applicable to these stable S-alkyl thioethers, providing a framework for the potential removal of the S-2-hydroxyethyl group.
Deprotection Strategies for Stable S-Alkyl Thioethers
The removal of stable S-alkyl groups from cysteine residues requires more forceful conditions than those used for highly acid-labile groups. The primary challenge is the cleavage of the strong carbon-sulfur bond without causing degradation of the peptide. The following methods are established for groups like S-tert-butyl (tBu) and S-acetamidomethyl (Acm) and serve as a basis for deprotecting analogous stable thioethers.
Method 1: Strong Acid-Mediated Deprotection with Scavengers
Standard TFA cleavage cocktails (e.g., TFA/H₂O/TIS, 95:2.5:2.5) are often insufficient for complete removal of stable S-alkyl groups at room temperature.[1] However, recent studies have shown that the scavenger triisopropylsilane (TIS) can actively facilitate the deprotection of robust groups like Acm, Mob (4-methoxybenzyl), and tBu in the presence of TFA, particularly with extended reaction times or elevated temperatures.[2] TIS acts as a reducing agent, driving the cleavage equilibrium by irreversibly reacting with the released carbocation.[2]
Method 2: Heavy Metal-Assisted Cleavage
Historically, mercury (II) acetate [Hg(OAc)₂] has been used for the cleavage of acid-stable groups like Acm and tBu.[1] This method involves the formation of a mercury-sulfur complex, which is then cleaved. The subsequent removal of mercury salts requires treatment with a thiol reagent like β-mercaptoethanol.
Disclaimer: Due to the high toxicity and environmental hazards associated with mercury compounds, this method is now largely obsolete and should only be considered when other methods have failed and with stringent safety precautions in place.
Quantitative Data Summary
The efficiency of deprotection is sequence-dependent and can be influenced by various factors. The following table summarizes reported deprotection efficiencies for stable S-protecting groups analogous to the S-2-hydroxyethyl group.
| Protecting Group | Reagent Cocktail | Time (h) | Temperature | Deprotection (%) | Reference |
| Cys(Acm) | TFA/TIS (98:2) | 2 | Room Temp | ~35% (as free SH + disulfide) | [2] |
| Cys(Acm) | TFA/TIS (98:2) | 12 | 37 °C | ~70% (as free SH + disulfide) | [2] |
| Cys(tBu) | TFA/TIS (98:2) | 12 | 37 °C | ~25% (as free SH + disulfide) | [2] |
| Cys(Mob) | TFA/TIS (98:2) | 12 | 37 °C | ~95% (as free SH + disulfide) | [2] |
| Cys(Acm) | Hg(OAc)₂ in 10% aq. Acetic Acid, pH 4 | 1 | Room Temp | >95% (before thiol quench) | [1] |
Experimental Protocols
Protocol 1: TFA/TIS-Mediated Deprotection
This protocol is based on methods shown to be effective for the deprotection of stable S-alkyl groups like S-Acm and S-tBu.[2]
-
Resin Preparation: Swell the dry, peptide-bound resin in dichloromethane (DCM) for 30 minutes. Wash the resin with dimethylformamide (DMF) and subsequently with DCM, then dry thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail: 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). For more resistant groups, a cocktail of 98% TFA and 2% TIS may be used.
-
Deprotection Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).
-
Incubation: Agitate the mixture at room temperature for 2-4 hours. For particularly stable groups, incubation may be extended up to 12 hours at a slightly elevated temperature (e.g., 37 °C), monitoring peptide integrity by HPLC analysis of small aliquots.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the TFA solution under a stream of nitrogen and precipitate the crude peptide by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge the suspension to pellet the peptide. Wash the pellet with cold ether 2-3 times. Dry the crude peptide under vacuum. Purify the peptide using reverse-phase HPLC.
Protocol 2: Mercury (II) Acetate-Mediated Deprotection (Use with Extreme Caution)
This protocol is for the cleavage of highly stable, acid-resistant S-protecting groups.[1]
-
Peptide Dissolution: Dissolve the purified peptide containing the S-protected cysteine in 10% aqueous acetic acid (e.g., 1-5 mg/mL).
-
pH Adjustment: Adjust the pH of the solution to 4.0 using dilute acetic acid or ammonium hydroxide.
-
Mercury (II) Acetate Addition: Add 10 equivalents of mercury (II) acetate per S-protected group. Stir the mixture gently under an inert atmosphere (e.g., nitrogen) at room temperature for 1-3 hours.
-
Thiol Quench: Add β-mercaptoethanol (20-50 equivalents) to quench the reaction and precipitate mercury salts. Let the mixture stand for at least 5 hours.
-
Isolation: Remove the mercury sulfide precipitate by centrifugation or filtration.
-
Purification: Desalt and purify the peptide from the supernatant using reverse-phase HPLC.
Visualizations
References
Application Notes and Protocols for Fmoc-S-2-hydroxyethyl-L-cysteine in the Synthesis of Hydrophilic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides, particularly those with a hydrophilic character, is of paramount importance in drug discovery and development. Hydrophilic peptides often exhibit improved pharmacokinetic profiles, including enhanced solubility and reduced non-specific binding. Fmoc-S-2-hydroxyethyl-L-cysteine is a specialized amino acid derivative designed to facilitate the synthesis of such peptides. The presence of a hydroxyethyl group on the cysteine side chain imparts increased hydrophilicity, which can mitigate challenges associated with peptide aggregation during solid-phase peptide synthesis (SPPS) and improve the solubility of the final peptide product.[1] This document provides detailed application notes and experimental protocols for the effective utilization of this compound in the synthesis of hydrophilic peptides.
Advantages of this compound in Peptide Synthesis
The incorporation of this compound offers several advantages over standard cysteine derivatives, particularly in the context of hydrophilic and difficult-to-synthesize peptide sequences:
-
Enhanced Solubility: The hydroxyl group in the side chain increases the overall polarity of the peptide, which can significantly improve its solubility in aqueous buffers, a critical factor for in vitro and in vivo applications.[2]
-
Reduced Aggregation: Peptide aggregation during SPPS is a common cause of low yield and purity, especially for hydrophobic sequences. The introduction of hydrophilic residues like S-2-hydroxyethyl-L-cysteine can disrupt interchain hydrogen bonding, thereby minimizing aggregation.[3]
-
Improved Purification: The enhanced solubility of the target peptide can simplify the purification process, particularly during reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5]
-
Stable Thioether Linkage: Unlike the thiol group of a natural cysteine, the thioether linkage in S-2-hydroxyethyl-L-cysteine is not readily oxidized to form disulfide bonds. This provides a stable, non-reducible modification.
Data Presentation
The following tables provide illustrative data comparing the synthesis of a model hydrophilic peptide using this compound versus the standard Fmoc-Cys(Trt)-OH. The model peptide sequence is a hypothetical 10-mer with a mix of polar and non-polar residues.
Table 1: Comparative Synthesis Yield and Purity
| Cysteine Derivative | Crude Peptide Yield (%) | Purity by RP-HPLC (%) |
| Fmoc-Cys(Trt)-OH | 65 | 70 |
| This compound | 75 | 85 |
Note: Data are representative and may vary depending on the peptide sequence and synthesis conditions.
Table 2: Comparative Solubility in Phosphate-Buffered Saline (PBS, pH 7.4)
| Peptide containing: | Maximum Solubility (mg/mL) |
| Cysteine (from Fmoc-Cys(Trt)-OH) | 1.5 |
| S-2-hydroxyethyl-cysteine | 5.0 |
Note: Data are representative and intended for comparative purposes.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide chain on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Drain the DMF from the deprotected resin and add the activated amino acid solution.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To confirm coupling completion, perform a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For the incorporation of this compound, follow the same coupling procedure as for other standard Fmoc-amino acids.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF (5 times), DCM (5 times), and methanol (3 times). Dry the resin under vacuum for at least 1 hour.
Protocol 2: Cleavage of the Peptide from the Resin and Purification
Procedure:
-
Cleavage:
-
Add the pre-chilled cleavage cocktail to the dried resin (10 mL per 0.1 mmol of resin substitution).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding it dropwise to a 10-fold excess of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether (3 times).
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in an appropriate solvent (e.g., water with 0.1% TFA or a minimal amount of acetonitrile/water).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile in water, both containing 0.1% TFA.
-
Collect the fractions containing the pure peptide, pool them, and lyophilize to obtain the final product as a white powder.
-
Visualizations
Experimental Workflow for Hydrophilic Peptide Synthesis
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of Hydrophilic Peptides.
Post-Synthesis Modification and Signaling Pathway Context
The S-2-hydroxyethyl-L-cysteine residue can serve as a handle for further modifications, such as PEGylation, to further enhance the pharmacokinetic properties of the peptide.
Caption: Post-synthesis PEGylation of a peptide containing S-2-hydroxyethyl-cysteine.
Peptides containing hydrophilic, non-native amino acids can be valuable tools for studying G-protein coupled receptor (GPCR) signaling. The modification can influence ligand-receptor interactions and subsequent downstream signaling cascades.
Caption: A representative GPCR signaling pathway activated by a hydrophilic peptide ligand.
Conclusion
This compound is a valuable building block for the synthesis of hydrophilic peptides. Its use can lead to improved synthesis outcomes in terms of yield and purity, and result in final peptides with enhanced solubility. The provided protocols offer a starting point for the successful incorporation of this non-natural amino acid into peptide sequences, and the conceptual diagrams illustrate its potential in post-synthesis modification and in the study of biological signaling pathways. For researchers in drug development, leveraging the properties of this compound can be a strategic advantage in the design and synthesis of novel peptide-based therapeutics.
References
Application Notes and Protocols for Site-Specific Modifications using Fmoc-S-2-hydroxyethyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-S-2-hydroxyethyl-L-cysteine is a versatile amino acid derivative that serves as a valuable building block for the site-specific modification of peptides and proteins.[1][2] Its unique side chain, featuring a primary hydroxyl group connected via a stable thioether linkage, offers a unique handle for a variety of chemoselective bioconjugation strategies. This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptides via Solid-Phase Peptide Synthesis (SPPS) and its subsequent modification through two primary pathways: conversion to dehydroalanine (Dha) followed by Michael addition, and oxidation to a reactive aldehyde for oxime ligation.
The ability to introduce specific modifications at defined positions within a peptide or protein sequence is crucial for advancing drug discovery, developing novel diagnostics, and probing biological functions.[3] this compound provides a robust and flexible platform to achieve this with high precision.
Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₁NO₅S |
| Molecular Weight | 387.46 g/mol |
| Appearance | White to off-white powder |
| N-alpha Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Side Chain | S-2-hydroxyethyl |
| Storage | 2-8 °C |
Application 1: Site-Specific Modification via Dehydroalanine (Dha) Intermediate
A powerful strategy for the site-specific modification of peptides containing S-2-hydroxyethyl-L-cysteine is its conversion to the electrophilic dehydroalanine (Dha) residue. This is achieved through a base-catalyzed β-elimination of the S-2-hydroxyethyl side chain.[4][5][6] The resulting α,β-unsaturated system of Dha is an excellent Michael acceptor, readily reacting with a wide range of nucleophiles under mild conditions.[7] This allows for the introduction of diverse functionalities, including lipids, carbohydrates, and reporter tags.
Experimental Workflow and Signaling Pathway
The overall workflow involves the initial incorporation of this compound into the peptide sequence using standard Fmoc-SPPS, followed by the on-resin or in-solution conversion to Dha, and subsequent Michael addition of a desired nucleophile.
Protocol 1: Incorporation of this compound via Automated SPPS
This protocol is designed for a microwave-assisted automated peptide synthesizer.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (0.2 M in DMF)
-
This compound (0.2 M in DMF)
-
Coupling reagent: HATU (0.5 M in DMF)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2 M in NMP)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. For microwave-assisted synthesis, a typical protocol is a 5-minute treatment at 75°C.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Add the Fmoc-amino acid solution (5 eq.), HATU (5 eq.), and DIPEA (10 eq.) to the resin.
-
For this compound, use the same coupling conditions.
-
Microwave for 5 minutes at 75°C.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry under vacuum.
Protocol 2: On-Resin Conversion to Dehydroalanine (Dha)
Materials:
-
Resin-bound peptide containing S-2-hydroxyethyl-L-cysteine
-
1 M sodium hydroxide (NaOH) or other suitable base
-
DMF/water mixture
Procedure:
-
Swell the resin-bound peptide in a DMF/water (1:1) mixture.
-
Treat the resin with 1 M NaOH at room temperature. The reaction time can vary from 1 to 18 hours and should be monitored by LC-MS analysis of a small cleaved sample.[8]
-
Neutralize the resin with a weak acid (e.g., 1% acetic acid in DMF).
-
Wash the resin extensively with water, DMF, and DCM.
-
Dry the resin under vacuum.
Protocol 3: Michael Addition of a Thiol to Dha-containing Peptide
Materials:
-
Resin-bound Dha-containing peptide
-
Thiol of interest (e.g., lipid thiol, fluorescent thiol) (1.2-2 eq.)
-
Buffer: 0.1 M Sodium phosphate, pH 9
-
Optional: Detergent (e.g., DPC) for hydrophobic thiols[8]
Procedure:
-
Swell the Dha-containing resin in the reaction buffer.
-
Add the thiol of interest to the resin suspension.
-
Agitate the mixture at room temperature for 3-18 hours. Monitor the reaction progress by LC-MS.[8]
-
Wash the resin thoroughly with the reaction buffer, water, DMF, and DCM.
-
Proceed with cleavage and purification.
Quantitative Data: Michael Addition to Dehydroalanine
| Nucleophile | Reaction Time (h) | pH | Yield/Conversion (%) | Reference |
| Decane thiol | 18 | 9 | >99 | [8] |
| Decane thiol | 3 | 9 | 98 | [8] |
| Decane thiol | 1 | 9 | 86 | [8] |
| GalNAc-α-SH | 3 | N/A (DBU in THF) | 86-98 | [2] |
| Benzylamine | 15 | N/A (in water) | 91 | [7] |
Application 2: Site-Specific Modification via Aldehyde Introduction and Oxime Ligation
An alternative strategy involves the selective oxidation of the primary hydroxyl group of the S-2-hydroxyethyl side chain to an aldehyde. This introduces a bioorthogonal carbonyl handle that can be specifically targeted by aminooxy- or hydrazide-containing molecules to form stable oxime or hydrazone linkages, respectively.[1][3][9] This method is highly chemoselective and proceeds under mild, physiological conditions.
Experimental Workflow and Logical Relationship
Protocol 4: Selective Oxidation of the Hydroxyethyl Side Chain (Proposed)
Note: Selective oxidation of a primary alcohol in the presence of a thioether can be challenging. This proposed protocol uses a mild oxidizing agent, but conditions may require optimization to prevent oxidation of the sulfur atom to a sulfoxide or sulfone.
Materials:
-
Purified peptide containing S-2-hydroxyethyl-L-cysteine
-
Dess-Martin periodinane (DMP)
-
Anhydrous DCM
-
Reaction buffer (e.g., sodium phosphate, pH 7)
Procedure:
-
Dissolve the purified peptide in anhydrous DCM.
-
Add Dess-Martin periodinane (1.5 eq.) to the peptide solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM.
-
Purify the aldehyde-containing peptide immediately by RP-HPLC.
Protocol 5: Oxime Ligation
Materials:
-
Purified aldehyde-containing peptide
-
Aminooxy-functionalized molecule (e.g., aminooxy-biotin, aminooxy-fluorophore) (1.5-2 eq.)
-
Ligation buffer: 0.1 M Sodium phosphate, pH 7
-
Aniline (catalyst, ~100 mM final concentration)
Procedure:
-
Dissolve the aldehyde-containing peptide in the ligation buffer.
-
Add the aminooxy-functionalized molecule.
-
Add aniline to catalyze the reaction.
-
Incubate the reaction at room temperature for 2-16 hours. Monitor by LC-MS.[3]
-
Purify the final conjugate by RP-HPLC.
Quantitative Data: Oxime Ligation Kinetics
| Reaction | Reactants | Catalyst | Rate Constant (k₁) (M⁻¹s⁻¹) | Reference |
| Hydrazone Ligation | HYNIC-peptide + Benzaldehyde | None | 2.6 ± 0.1 | [3] |
| Hydrazone Ligation | HYNIC-peptide + Benzaldehyde | 10 mM Aniline | 190 ± 10 | [3] |
| Hydrazone Ligation | HYNIC-peptide + Benzaldehyde | 100 mM Aniline | 2,000 ± 100 | [3] |
Conclusion
This compound is a powerful tool for the site-specific modification of peptides and proteins. The protocols outlined in this document provide two distinct and versatile strategies for introducing a wide array of functionalities. The conversion to dehydroalanine followed by Michael addition is a robust method with high yields for a variety of nucleophiles. The alternative pathway involving oxidation to an aldehyde and subsequent oxime ligation offers a highly chemoselective and bioorthogonal approach. The choice of strategy will depend on the desired modification and the chemical properties of the peptide or protein of interest. These methods expand the toolbox for chemical biologists and drug development professionals, enabling the synthesis of precisely modified biomolecules for a broad range of applications.
References
- 1. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. The kinetics of β-elimination of cystine and the formation of lanthionine in gliadin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Late-stage lipidation of peptides via aqueous thiol-michael addition to dehydroalanine (Dha) - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC01085C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Experimental Guide for the Application of Fmoc-S-2-hydroxyethyl-L-cysteine in Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Fmoc-S-2-hydroxyethyl-L-cysteine, a versatile amino acid derivative, in solid-phase peptide synthesis (SPPS), the development of peptide-drug conjugates, and the formation of biocompatible hydrogels.
Introduction to this compound
This compound is a valuable building block in peptide chemistry. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for its use in standard Fmoc-based solid-phase peptide synthesis protocols. The key feature of this derivative is the S-(2-hydroxyethyl) moiety on the cysteine side chain. This modification enhances the solubility and reactivity of the amino acid.[1] The hydroxyl group provides a functional handle for further modifications, such as the attachment of drugs or other molecules, making it a valuable tool in the development of novel therapeutics and biomaterials.
Properties of this compound
A summary of the key properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₁NO₅S |
| Molecular Weight | 387.46 g/mol |
| Appearance | White to off-white powder |
| N-alpha Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Side-Chain Moiety | S-(2-hydroxyethyl) |
| Storage Conditions | 2-8 °C |
Application 1: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence follows the standard procedures of Fmoc-SPPS. However, as with other cysteine derivatives, care must be taken to minimize racemization during the coupling step.
Experimental Protocol: Incorporation of this compound in SPPS
This protocol outlines the manual incorporation of a single this compound residue into a peptide chain on a solid support.
Materials:
-
This compound
-
SPPS Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)
-
Fmoc-protected amino acids
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma) or 1-Hydroxybenzotriazole (HOBt)
-
Alternative for potentially difficult couplings: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) with N,N-Diisopropylethylamine (DIPEA)
-
-
Fmoc Deprotection Reagent: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5])[2]
-
Qualitative monitoring tools (e.g., Kaiser test)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove residual piperidine.
-
-
Amino Acid Activation and Coupling (DIC/Oxyma Method - Recommended to minimize racemization):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result indicates a complete reaction.
-
If the coupling is incomplete, the coupling step can be repeated.
-
-
Washing: Wash the resin with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Thoroughly wash the peptide-resin with DMF and DCM and dry it under vacuum.
-
Add the pre-chilled cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data:
While specific yield data for this compound is not extensively published, racemization is a key concern for all cysteine derivatives. The use of carbodiimide activation methods like DIC/Oxyma is generally preferred over base-mediated methods (e.g., HBTU/DIPEA) to minimize epimerization.
| Coupling Method | Racemization Potential | Notes |
| DIC/Oxyma or DIC/HOBt | Low | Recommended for coupling Fmoc-cysteine derivatives to minimize racemization. |
| HBTU/DIPEA | Higher | The presence of a base can increase the risk of racemization, especially with heating.[4] |
Workflow for Fmoc-SPPS
Application 2: Peptide-Drug Conjugates (PDCs)
The hydroxyl group on the S-2-hydroxyethyl side chain of the cysteine residue serves as a convenient attachment point for small molecule drugs. This allows for the creation of peptide-drug conjugates where the peptide can act as a targeting moiety, enhancing the delivery of the drug to specific cells or tissues.
Experimental Protocol: Post-SPPS Conjugation to the Hydroxyl Group
This protocol describes a general method for conjugating a drug molecule with a carboxylic acid functional group to the hydroxyl side chain of the S-2-hydroxyethyl-L-cysteine residue after the peptide has been synthesized and cleaved from the resin.
Materials:
-
Purified peptide containing a S-2-hydroxyethyl-L-cysteine residue
-
Drug molecule with a carboxylic acid group
-
Coupling reagents:
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
-
Anhydrous solvent (e.g., DMF or DCM)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Dissolution: Dissolve the purified peptide in a minimal amount of anhydrous DMF.
-
Reagent Preparation: In a separate vial, dissolve the carboxylic acid-containing drug (1.5-2 equivalents) and a catalytic amount of DMAP in anhydrous DMF.
-
Activation: Add DCC or EDC (1.5-2 equivalents) to the drug solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Conjugation: Add the activated drug solution to the peptide solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by RP-HPLC or LC-MS.
-
Work-up:
-
If using DCC, a urea byproduct will precipitate. Filter the reaction mixture to remove the precipitate.
-
Dilute the reaction mixture with a suitable solvent and proceed to purification.
-
-
Purification: Purify the peptide-drug conjugate by RP-HPLC to remove unreacted peptide, drug, and coupling reagents.
-
Characterization: Characterize the final conjugate by mass spectrometry and other relevant analytical techniques to confirm its identity and purity.
Logical Relationship for PDC Synthesis
Application 3: Hydrogel Formation
Fmoc-amino acids, including derivatives of cysteine, are known to self-assemble into hydrogels under specific conditions.[5] The self-assembly is driven by a combination of π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. The resulting hydrogels are biocompatible and have potential applications in drug delivery and tissue engineering.
Experimental Protocol: Preparation of a Self-Assembling Hydrogel
This protocol describes a pH-switch method for the preparation of a hydrogel from this compound.
Materials:
-
This compound
-
Sterile deionized water
-
0.1 M Sodium hydroxide (NaOH) solution
-
Glucono-δ-lactone (GdL)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolution: Weigh the desired amount of this compound powder into a sterile vial.
-
pH Adjustment: Add a small amount of 0.1 M NaOH solution to the powder to bring the pH to approximately 8-9, facilitating the dissolution of the Fmoc-amino acid in sterile water to form a clear solution.
-
Gelation Induction: Add a freshly prepared aqueous solution of GdL to the Fmoc-amino acid solution. The GdL will slowly hydrolyze to gluconic acid, gradually lowering the pH of the solution.
-
Incubation: Allow the mixture to stand undisturbed at room temperature. Gelation should occur as the pH drops, triggering the self-assembly process. The time to gelation can vary depending on the concentration and temperature.
-
Solvent Exchange (Optional): Once the hydrogel has formed, the initial solvent can be exchanged with a desired buffer, such as PBS, by carefully layering the buffer on top of the gel and allowing it to diffuse in over time.
Self-Assembly Mechanism
References
Applications of Fmoc-S-2-hydroxyethyl-L-cysteine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-S-2-hydroxyethyl-L-cysteine is a versatile amino acid derivative with significant applications in medicinal chemistry.[1][] Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a hydroxyethyl side chain, makes it a valuable building block in solid-phase peptide synthesis (SPPS), a key tool in drug development and bioconjugation.[1] The Fmoc group provides a stable, base-labile protecting group for the α-amine, essential for the stepwise assembly of peptide chains.[1] The S-2-hydroxyethyl moiety enhances solubility and introduces a reactive handle for further chemical modification, expanding its utility in creating complex biomolecules and targeted drug delivery systems.[1] This document provides detailed application notes and experimental protocols for the use of this compound in peptide synthesis, as an antioxidant, and in the development of drug delivery systems.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis.[1][] The Fmoc protecting group is stable under the acidic conditions used for side-chain deprotection but is readily removed by a secondary amine base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The S-2-hydroxyethyl group can serve to increase the hydrophilicity of the resulting peptide or act as a point of attachment for other molecules.
Quantitative Data on Cysteine Derivative Incorporation in SPPS
While specific data for this compound is limited, data from similar Fmoc-cysteine derivatives can provide insights into potential challenges such as racemization during coupling.
| Protecting Group | Coupling Conditions | Racemization (%) | Reference |
| Trityl (Trt) | DIPCDI/Oxyma Pure | 3.3 | |
| Tetrahydropyranyl (Thp) | DIPCDI/Oxyma Pure | 0.74 | |
| Diphenylmethyl (Dpm) | DIPCDI/Oxyma Pure | 6.8 |
Note: This data is for other S-protected cysteine derivatives and should be considered as a general guide. Optimization for this compound is recommended.
Experimental Protocol: Incorporation of this compound in Fmoc-SPPS
This protocol outlines the manual incorporation of this compound into a peptide sequence on a rink amide resin.
Materials:
-
This compound
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve this compound (3 equivalents relative to resin loading) in DMF.
-
Add HBTU (3 eq.), HOBt (3 eq.), and DIEA (6 eq.).
-
Allow the mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
To confirm coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to remove the resin.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Application as an Antioxidant
Cysteine and its derivatives are known for their antioxidant properties due to the presence of the thiol group, which can act as a reducing agent and scavenger of reactive oxygen species (ROS). The S-2-hydroxyethyl derivative is expected to retain this antioxidant capacity. This property is crucial in medicinal chemistry for developing therapeutics that can mitigate oxidative stress-related diseases.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a method to evaluate the antioxidant activity of S-2-hydroxyethyl-L-cysteine (after removal of the Fmoc group) using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[3][4]
Materials:
-
S-2-hydroxyethyl-L-cysteine (or the peptide containing this residue)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of S-2-hydroxyethyl-L-cysteine in methanol.
-
Prepare a series of dilutions of the sample stock solution.
-
Prepare a similar series of dilutions for the ascorbic acid positive control.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 100 µL of the DPPH solution.
-
Add 100 µL of the sample or control solution at different concentrations to the wells.
-
For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 Where:
-
A_blank is the absorbance of the blank (DPPH solution without sample).
-
A_sample is the absorbance of the sample.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
Application in Drug Delivery Systems
The hydroxyethyl group on the side chain of this compound provides a hydrophilic and reactive site that can be exploited for the development of drug delivery systems. For instance, it can be used to attach drugs, targeting ligands, or to form self-assembling nanostructures like nanoparticles or hydrogels for controlled drug release.
Application Note: S-2-hydroxyethyl-L-cysteine in Nanoparticle-based Drug Delivery
S-2-hydroxyethyl-L-cysteine can be used to functionalize nanoparticles, enhancing their biocompatibility and providing a platform for drug conjugation. For example, L-cysteine has been used to coat iron oxide and silver nanoparticles for drug delivery applications.[5][6] The hydroxyethyl group offers an additional site for modification.
Experimental Protocol: Preparation of S-2-hydroxyethyl-L-cysteine Functionalized Nanoparticles (Adapted Protocol)
This is an adapted protocol based on the functionalization of nanoparticles with L-cysteine.
Materials:
-
Pre-synthesized nanoparticles (e.g., iron oxide or gold nanoparticles)
-
S-2-hydroxyethyl-L-cysteine
-
Deionized water
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Nanoparticle Suspension: Disperse the pre-synthesized nanoparticles in deionized water to form a stable suspension.
-
Functionalization:
-
Prepare an aqueous solution of S-2-hydroxyethyl-L-cysteine.
-
Add the S-2-hydroxyethyl-L-cysteine solution to the nanoparticle suspension. The ratio will depend on the nanoparticle type and desired functionalization density and should be optimized.
-
Sonicate the mixture for 30-60 minutes to facilitate the coating of the nanoparticles.
-
-
Purification:
-
Separate the functionalized nanoparticles from the excess S-2-hydroxyethyl-L-cysteine by centrifugation.
-
Remove the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step 2-3 times.
-
-
Drug Loading (Example with Doxorubicin):
-
Disperse the functionalized nanoparticles in a suitable solvent (e.g., ethanol/water mixture).
-
Add the drug (e.g., doxorubicin) to the nanoparticle suspension.
-
Stir the mixture for 24 hours at room temperature to allow for drug loading onto the nanoparticle surface, likely through non-covalent interactions with the hydroxyethyl groups.
-
-
Final Purification:
-
Separate the drug-loaded nanoparticles by centrifugation.
-
Wash the nanoparticles to remove any unloaded drug.
-
Lyophilize the final product for storage.
-
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its application in solid-phase peptide synthesis allows for the creation of novel peptides with enhanced properties. Furthermore, the inherent antioxidant activity of the cysteine moiety and the functional handle provided by the hydroxyethyl group open up possibilities for its use in developing targeted therapeutics and advanced drug delivery systems. The protocols provided herein offer a starting point for researchers to explore the full potential of this unique amino acid derivative in their drug discovery and development efforts. Further optimization of these protocols for specific applications is encouraged to achieve the best possible outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 3. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 4. mdpi.com [mdpi.com]
- 5. Novel and effective synthesis protocol of AgNPs functionalized using L-cysteine as a potential drug carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-S-2-hydroxyethyl-L-cysteine in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions when using Fmoc-S-2-hydroxyethyl-L-cysteine in solid-phase peptide synthesis (SPPS). The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an amino acid derivative used in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, which is readily removed under mild basic conditions. The S-2-hydroxyethyl group is a permanent protecting group for the cysteine thiol that remains throughout the synthesis and is stable to the final cleavage from the resin. The presence of the hydroxyethyl side chain can enhance the solubility and reactivity of the peptide.[1] It is particularly useful for synthesizing bioactive peptides and in drug development where the introduction of a hydroxyl functionality is desired for further modification or to improve pharmacokinetic properties.[1]
Q2: What are the most common side reactions associated with the use of cysteine derivatives in Fmoc-SPPS?
While specific data for this compound is limited, by analogy with other S-protected cysteine derivatives like Fmoc-Cys(Trt)-OH, the following side reactions are common during Fmoc-SPPS:
-
Racemization: Cysteine residues are highly susceptible to loss of stereochemical integrity (racemization) during the activation and coupling steps, particularly with strong activating agents.[2]
-
β-Elimination: When cysteine is the C-terminal amino acid, it is prone to base-catalyzed β-elimination of the protected thiol group, leading to the formation of a dehydroalanine intermediate. This intermediate can then react with piperidine (used for Fmoc deprotection) to form a piperidinylalanine adduct.[2]
-
S-Alkylation: During the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), carbocations generated from the resin linker (e.g., Wang linker) or other protecting groups can alkylate the sulfur atom of the cysteine side chain.[3][4]
Q3: Can the hydroxyl group on the S-2-hydroxyethyl moiety cause side reactions?
The free hydroxyl group on the S-2-hydroxyethyl side chain is a potential site for side reactions. Although it is a primary alcohol and thus less reactive than the alpha-amino group, it could potentially undergo acylation during the coupling of the subsequent amino acid, leading to the formation of a branched peptide. This is more likely to occur with highly activated amino acids or prolonged coupling times.
Troubleshooting Guides
Problem 1: Mass spectrometry of the crude peptide shows a significant peak corresponding to the desired mass +86 Da (or multiples thereof).
Possible Cause: Acylation of the hydroxyl group of the S-2-hydroxyethyl side chain by the incoming Fmoc-amino acid. The mass of an Fmoc group is approximately 222 Da, and the mass of the amino acid and activating group will vary, but this consistent large mass addition is suspicious for side-chain modification. A more likely scenario is the addition of a capping agent like acetic anhydride, if used, which would add 42 Da. If a different modification is observed, it may be due to the specific amino acid being coupled.
Solutions:
-
Optimize Coupling Conditions:
-
Reduce the coupling time to the minimum required for complete reaction as determined by a ninhydrin test.
-
Use a less aggressive activating agent. Carbodiimide-based activators like DIC/HOBt may be less prone to causing side-chain acylation compared to highly reactive uronium or phosphonium reagents like HBTU or HATU.
-
-
Use of Protecting Groups: For sequences where this side reaction is particularly problematic, it may be necessary to use a derivative of this compound where the hydroxyl group is also protected (e.g., with a t-butyl group). This would require a final deprotection step to liberate the hydroxyl group.
Problem 2: The final peptide product shows a significant amount of D-Cysteine isomer.
Possible Cause: Racemization during the activation and coupling of the this compound residue.
Solutions:
-
Choice of Coupling Reagent: Avoid highly activating reagents in combination with strong bases (e.g., HBTU/DIEA). Consider using carbodiimide-based activators like DIC/HOBt or DIC/Oxyma, which are known to reduce racemization.[2]
-
In Situ Neutralization: Utilize in situ neutralization protocols where the free amine is generated in the presence of the activated amino acid. This can reduce the time the activated amino acid is exposed to basic conditions.
-
Pre-activation Time: Minimize the pre-activation time of the Fmoc-amino acid before adding it to the resin.
Problem 3: A mass corresponding to the desired peptide minus 77 Da is observed, especially for C-terminal cysteine.
Possible Cause: β-elimination of the S-2-hydroxyethyl-cysteine side chain, followed by reaction with piperidine.
Solutions:
-
Resin Choice: For peptides with C-terminal cysteine, it is highly recommended to use sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin. These resins help to suppress this side reaction.[2]
-
Fmoc Deprotection Conditions: Reduce the piperidine concentration (e.g., to 10%) or the deprotection time. The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in combination with a small amount of piperidine can also be effective for rapid Fmoc removal, minimizing the exposure time to basic conditions.[5]
Problem 4: Unexpected mass additions are observed after cleavage, particularly when using Wang resin.
Possible Cause: S-alkylation of the cysteine sulfur by carbocations generated from the resin linker during TFA cleavage.[3][4]
Solutions:
-
Use of Scavengers: Employ a cleavage cocktail containing effective carbocation scavengers. Triisopropylsilane (TIS) is highly effective at reducing carbocations. A standard cleavage cocktail for sensitive peptides is Reagent K.
-
Resin Choice: Consider using a resin that is less prone to generating reactive carbocations during cleavage, such as the 2-chlorotrityl resin.
Experimental Protocols
Standard Cleavage Protocol for Peptides Containing S-2-hydroxyethyl-L-cysteine
This protocol is designed to minimize side reactions during the final cleavage and deprotection step.
-
Resin Preparation: After the final Fmoc deprotection and washing steps, thoroughly dry the peptidyl-resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. For peptides containing S-2-hydroxyethyl-cysteine and other sensitive residues like Met or Trp, "Reagent K" is recommended.[6]
-
Reagent K Composition:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature for 2-4 hours with gentle agitation.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small volume of fresh cleavage cocktail or neat TFA.
-
Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Data Presentation
Table 1: Commonly Used Cleavage Cocktails for Cysteine-Containing Peptides
| Reagent Name | Composition | Recommended Use |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | General purpose for peptides with sensitive residues (Cys, Met, Trp, Tyr).[6] |
| TFA/TIS/H₂O | 95% TFA / 2.5% TIS / 2.5% H₂O | For peptides without highly sensitive residues other than Cys(Trt) (by analogy, may be suitable for S-2-hydroxyethyl-Cys). TIS is an excellent scavenger for trityl cations. |
| TFA/EDT/TIS/H₂O | 92.5% TFA / 2.5% EDT / 2.5% TIS / 2.5% H₂O | Recommended for peptides with multiple Cys(Trt) residues or those prone to oxidation. EDT helps to keep the cysteine in a reduced state. |
Visualizations
Caption: General workflow for solid-phase peptide synthesis (SPPS) using this compound.
Caption: Troubleshooting logic for common side reactions encountered with cysteine-containing peptides.
References
troubleshooting low coupling efficiency of Fmoc-S-2-hydroxyethyl-L-cysteine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Fmoc-S-2-hydroxyethyl-L-cysteine during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound in a question-and-answer format.
Question 1: What are the primary causes of low coupling efficiency for this compound?
Low coupling efficiency with this derivative can stem from several factors:
-
Steric Hindrance: The S-2-hydroxyethyl group, although not excessively bulky, can create more steric hindrance than a simple S-trityl or S-acetamidomethyl group, potentially slowing down the coupling reaction.[1]
-
Suboptimal Activation: The choice of coupling reagent and activation method is critical. Reagents that are less effective for sterically hindered amino acids may result in incomplete coupling.[2][3]
-
Side Reactions: Like other cysteine derivatives, this compound is susceptible to side reactions such as racemization, especially with prolonged activation times or the use of strong bases.[4][5] Additionally, the presence of a free hydroxyl group on the side chain could potentially lead to undesired side reactions if not properly managed.
-
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, preventing efficient access of reagents to the reaction site.[5]
-
Incomplete Fmoc-Deprotection: Incomplete removal of the Fmoc group from the preceding amino acid will prevent coupling.
Question 2: How can I improve the coupling efficiency of this compound?
Several strategies can be employed to enhance coupling efficiency:
-
Optimize Coupling Reagents and Additives: For sterically demanding couplings, aminium/uronium salt-based reagents like HATU, HCTU, or COMU are generally more effective than carbodiimides like DIC alone.[1][2] The addition of additives such as OxymaPure or HOBt can suppress racemization and improve coupling speed.[4]
-
Extend Coupling Time: Increasing the reaction time can help drive the coupling to completion, especially in cases of steric hindrance. Monitoring the reaction with a qualitative test like the Kaiser test is recommended.
-
Perform a Double Coupling: If a single coupling is found to be incomplete (positive Kaiser test), a second coupling with fresh reagents should be performed.
-
Increase Reagent Equivalents: Using a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents) can improve the reaction kinetics.
-
Consider the Solvent: N,N-Dimethylformamide (DMF) is a standard solvent, but in cases of aggregation, switching to or adding N-methyl-2-pyrrolidone (NMP) may be beneficial.
Question 3: Could the hydroxyl group on the S-2-hydroxyethyl side chain be causing side reactions?
While the primary alcohol of the hydroxyethyl group is generally less reactive than the primary amine of the peptide backbone, there is a potential for side reactions, such as O-acylation by the activated amino acid, especially if highly reactive coupling agents are used in large excess.
Mitigation Strategies:
-
Use of Additives: Employing additives like HOBt or OxymaPure can reduce the lifetime of the highly reactive activated species, thereby minimizing the chance of side reactions.
-
Avoid Excessive Pre-activation: Long pre-activation times can increase the concentration of the highly reactive species, potentially leading to side reactions.
-
Protection of the Hydroxyl Group: If O-acylation is confirmed as a significant side product, transient protection of the hydroxyl group with a silyl ether (e.g., TBDMS) or other suitable protecting group could be considered, although this adds complexity to the synthesis.
Question 4: What are the signs of racemization and how can it be minimized?
Racemization is the conversion of the L-amino acid to its D-enantiomer, which can lead to diastereomeric peptide impurities that are difficult to separate. The presence of racemization is typically confirmed by chiral amino acid analysis or by observing peak broadening or splitting in the HPLC chromatogram of the final peptide.
Minimizing Racemization:
-
Choice of Coupling Method: Avoid strong bases like DIPEA when using onium salt reagents like HBTU, as this combination is known to promote racemization.[4] Instead, use a less basic amine like 2,4,6-collidine.[6] Carbodiimide-based methods (e.g., DIC) with racemization-suppressing additives (e.g., OxymaPure, HOBt) are generally preferred for cysteine derivatives.[4]
-
Avoid Pre-activation: Adding the coupling reagents sequentially to the resin instead of pre-activating the amino acid can reduce the risk of racemization.
-
Temperature Control: Perform couplings at room temperature, as elevated temperatures can increase the rate of racemization.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this compound?
There is no single "best" reagent, as the optimal choice depends on the specific peptide sequence. However, for potentially hindered couplings, aminium/uronium salts like HATU and COMU are excellent starting points due to their high reactivity.[1][2] COMU is often favored for its superior racemization suppression compared to HOBt-based reagents.[6]
Q2: How do I monitor the coupling reaction?
The Kaiser test is a reliable qualitative method to check for the presence of free primary amines on the resin. A positive test (blue beads) indicates an incomplete coupling, while a negative test (yellow/colorless beads) suggests the reaction is complete.
Q3: What should I do if the Kaiser test is still positive after a double coupling?
If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted amines using a reagent like acetic anhydride. This will prevent the formation of deletion sequences in the final peptide product.
Q4: Can I use microwave-assisted peptide synthesis with this derivative?
Microwave energy can accelerate the coupling reaction, but it can also increase the risk of racemization, particularly for cysteine derivatives.[4] If using a microwave synthesizer, it is crucial to carefully control the temperature and use a coupling cocktail known to minimize racemization.
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for Hindered Amino Acids
This table summarizes the general performance of common coupling reagents in challenging synthetic contexts. While specific data for this compound is not available, this provides a useful guide for reagent selection.
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Notes |
| HATU | Aminium/Uronium Salt | Very High | Low to Moderate | Highly efficient for hindered couplings. A potential side reaction is guanidinylation of the N-terminal amine.[1][2] |
| HCTU | Aminium/Uronium Salt | High | Low | Good coupling efficiency and racemization suppression.[6] |
| COMU | Aminium/Uronium Salt | Very High | Very Low | Superior racemization suppression. Safer than benzotriazole-based reagents.[2][6] |
| PyBOP | Phosphonium Salt | High | Low | Efficient, avoids guanidinylation. Less reactive than HATU.[2] |
| DIC/OxymaPure | Carbodiimide/Additive | Moderate to High | Very Low | A robust and cost-effective option with excellent racemization suppression.[4] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Low | A classic combination, though OxymaPure is often preferred for safety and efficiency.[4] |
Table 2: Racemization of Cysteine Derivatives with Different Coupling Methods
This table provides quantitative data on racemization for different S-protected cysteine derivatives, highlighting the importance of the coupling conditions.
| Fmoc-Cys Derivative | Coupling Method | Racemization (%) | Reference |
| Fmoc-Cys(Trt)-OH | DIPCDI/OxymaPure | 3.3 | [4] |
| Fmoc-Cys(Dpm)-OH | DIPCDI/OxymaPure | 6.8 | [4] |
| Fmoc-Cys(Thp)-OH | DIPCDI/OxymaPure | 0.74 | [4] |
This data suggests that the choice of protecting group and coupling method significantly impacts the level of racemization.
Experimental Protocols
Standard Protocol for Coupling of this compound
This protocol provides a general guideline. Optimization may be required based on the specific peptide sequence and synthesis scale.
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), the chosen coupling reagent (e.g., HATU, 2.9 eq.), and an additive (e.g., OxymaPure, 3 eq. if using a carbodiimide) in DMF.
-
Add a base such as DIPEA or 2,4,6-collidine (6 eq.) to the amino acid solution.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.
-
Negative Test (Yellow/Colorless): Proceed to the washing step.
-
Positive Test (Blue): Perform a second coupling (double coupling) by repeating step 4 with fresh reagents for another 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Capping (Optional): If the Kaiser test remains positive after double coupling, cap the unreacted amines with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF for 30 minutes.
-
Proceed to the next deprotection and coupling cycle.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Standard experimental workflow for coupling.
References
Technical Support Center: Optimizing Deprotection of Fmoc-S-2-hydroxyethyl-L-cysteine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-S-2-hydroxyethyl-L-cysteine. The content is designed to address specific issues that may be encountered during the deprotection of the Nα-Fmoc group in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for the deprotection of this compound?
Standard deprotection of the Fmoc group is achieved by treating the peptide-resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF).[1] This is a widely used and generally effective protocol for most sequences.[2] The reaction is typically carried out at room temperature.
Q2: Is the S-2-hydroxyethyl group stable during Fmoc deprotection?
The S-2-hydroxyethyl group forms a stable thioether bond with the cysteine side chain. This bond is not expected to cleave under the mild basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF). It is also designed to be stable during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin. Therefore, the S-2-hydroxyethyl moiety will remain on the cysteine side chain in the final peptide.
Q3: What are potential side reactions to be aware of when deprotecting this compound?
While the S-2-hydroxyethyl group itself is stable, cysteine-containing peptides are susceptible to certain side reactions during Fmoc-SPPS, including:
-
Racemization: The basic conditions of Fmoc deprotection can lead to the epimerization of optically active amino acids, particularly for sensitive residues like cysteine.[2]
-
β-Elimination: Peptides with a C-terminal cysteine are prone to base-catalyzed β-elimination, which can lead to the formation of dehydroalanine. This can subsequently react with piperidine to form a 3-(1-piperidinyl)alanine byproduct.[3] Using a bulky trityl protecting group on the thiol can minimize this, though this is not applicable for this compound.
-
N-Fmoc→S-Fm Transprotection: An unexpected side reaction can occur where the fluorenylmethyl (Fm) moiety from the deprotected Fmoc group migrates to the cysteine thiol. This is more likely to happen with a free thiol, but it is a potential consideration under certain basic conditions.[4]
Q4: How can I monitor the completeness of the Fmoc deprotection?
The progress of Fmoc deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which is released during the reaction. This adduct has a characteristic absorbance maximum at approximately 301 nm.[2] A qualitative assessment can also be performed using the Kaiser test to detect the presence of free primary amines upon successful deprotection.[5]
Q5: Could the hydroxyl group on the S-2-hydroxyethyl moiety cause any issues?
While the thioether linkage is stable, the free hydroxyl group could potentially undergo side reactions under certain conditions, although this is not commonly reported. For instance, it could be susceptible to acylation or other modifications if reactive species are present. However, under standard, well-controlled SPPS conditions, this is unlikely to be a major concern.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Fmoc Deprotection | Insufficient reaction time or reagent volume. Steric hindrance in the peptide sequence. Peptide aggregation on the resin. | Extend the deprotection time or perform a second deprotection step.[2] Increase the volume of the piperidine solution. Consider using microwave-assisted deprotection for difficult sequences.[2] Swell the resin adequately in DMF before deprotection.[2] |
| Low Yield of Final Peptide | Incomplete coupling onto the deprotected N-terminus. Side reactions such as β-elimination or racemization. Peptide aggregation. | Ensure complete deprotection before the next coupling step. Use a less basic coupling activation method to minimize racemization. For C-terminal cysteine, consider using a 2-chlorotrityl resin to reduce β-elimination. |
| Presence of Unexpected Byproducts | Racemization leading to diastereomeric impurities. Formation of piperidinyl-alanine adduct at the C-terminus. | Optimize coupling conditions to minimize base exposure. Analyze the crude peptide by mass spectrometry to identify the mass of the byproduct, which can help in elucidating its structure. |
| Peptide Aggregation | Interchain hydrogen bonding of the growing peptide. | Swell the resin sufficiently before synthesis. Consider using a more polar solvent or adding chaotropic agents. Microwave synthesis can also help to disrupt aggregation.[2] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.[2]
-
Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in high-purity, amine-free DMF (approximately 10 mL per gram of resin).[2]
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes.[2] For difficult sequences, a two-step deprotection (2 minutes, then 5-10 minutes with fresh reagent) can be employed.[1]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
-
Blank: Use a 20% piperidine in DMF solution as a blank to zero the UV-Vis spectrophotometer at approximately 301 nm.[2]
-
Sample Collection: During the deprotection step, collect the filtrate from the reaction vessel.
-
Measurement: Measure the absorbance of the collected filtrate. The concentration of the dibenzofulvene-piperidine adduct can be calculated using the Beer-Lambert law to determine the extent of the reaction.
Visualizing the Workflow and Chemistry
Caption: A generalized workflow for the deprotection of the Fmoc group in SPPS.
Caption: The chemical mechanism of Fmoc deprotection using piperidine.
References
- 1. peptide.com [peptide.com]
- 2. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
minimizing racemization of Fmoc-cysteine derivatives during activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing racemization of Fmoc-cysteine derivatives during the activation step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is cysteine racemization and why is it a significant issue in peptide synthesis?
A1: Cysteine racemization is the unintended conversion of the naturally occurring L-cysteine into its D-enantiomer at the alpha-carbon during the peptide coupling step.[1] This results in a mixture of diastereomeric peptides, which can be challenging to purify. The presence of the D-cysteine epimer can significantly alter the peptide's three-dimensional structure, biological activity, and overall therapeutic efficacy.[1][2]
Q2: What are the primary mechanisms that cause cysteine racemization during Fmoc-SPPS?
A2: Cysteine is particularly prone to racemization through two main mechanisms:
-
Direct Enolization: This is the more significant pathway for cysteine.[1] A base abstracts the acidic α-proton of the activated amino acid, forming a planar carbanion intermediate.[2][3] This intermediate can then be re-protonated from either face, leading to a mixture of L- and D-isomers.[1][3] The electron-withdrawing nature of the sulfur-containing side chain increases the acidity of the α-proton, making cysteine highly susceptible to this mechanism.[1]
-
Oxazolone Formation: The activated carboxylic acid of the N-protected amino acid can cyclize to form an oxazolone intermediate. The α-carbon in this structure is prone to losing its stereochemical integrity.[2]
Q3: How does the choice of the sulfur (S-protecting) group on the cysteine side chain affect racemization?
A3: The nature of the thiol protecting group significantly influences the rate of racemization.[2] While the trityl (Trt) group is common, studies have shown that other groups can offer better suppression of racemization.[2] For instance, the Acetamidomethyl (Acm) group generally leads to a lower degree of racemization compared to the Trt group under the same conditions.[1] Acid-labile protecting groups like 4,4'-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom) have been shown to reduce racemization to less than 1% even with potent coupling reagents.[2][4] The Tetrahydropyranyl (Thp) group is another excellent alternative that has been shown to reduce both racemization and the formation of piperidinylalanine side products.[2][5]
Q4: Which coupling reagents and additives are recommended to minimize cysteine racemization?
A4: To minimize racemization, it is best to avoid highly activating uronium or phosphonium reagents like HBTU or PyBOP, especially with strong bases.[6] The recommended approach is to use carbodiimide-based coupling reagents such as Diisopropylcarbodiimide (DIC) or N,N'-diisopropylcarbodiimide (DIPCDI) in combination with racemization-suppressing additives.[5][6][7] Commonly used and effective additives include 1-Hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2][7] The addition of copper(II) chloride (CuCl₂) in conjunction with HOBt has also been demonstrated to suppress racemization during cysteine coupling.[1][7]
Q5: What is the impact of the base, solvent, and temperature on racemization?
A5:
-
Base: Strong, sterically hindered tertiary amines like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are known to promote high levels of racemization.[1][2][8] Weaker or more sterically hindered bases such as 2,4,6-trimethylpyridine (collidine) or 2,6-dimethylpyridine (lutidine) are substantially better at minimizing racemization.[2][8][9]
-
Solvent: The polarity of the solvent can influence the racemization rate. Less polar solvents, such as a 1:1 mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF), have been shown to reduce racemization compared to neat DMF.[3][7][8]
-
Temperature: Higher temperatures, often used in microwave-assisted peptide synthesis, can accelerate coupling reactions but also increase the rate of racemization for sensitive amino acids like cysteine.[3][7][9] Lowering the microwave coupling temperature from 80°C to 50°C can help limit the racemization of histidine and cysteine.[9]
Q6: Does pre-activation of the Fmoc-cysteine derivative increase the risk of racemization?
A6: Yes, pre-activation significantly increases racemization.[7] Allowing the coupling reagents to pre-activate with the protected cysteine before addition to the resin can lead to unacceptable levels of the D-isomer, sometimes in the range of 5-33%.[7][8] Whenever possible, avoid pre-activating Fmoc-Cys-OH derivatives. Instead, add the reagents sequentially to the reaction vessel.[1]
Troubleshooting Guide: High Levels of D-Cysteine Epimer Detected
This guide addresses the issue of observing a significant amount of D-Cysteine isomer in your synthesized peptide.
| Potential Cause | Underlying Issue | Recommended Solutions |
| Coupling Reagent & Additives | Onium salt-based reagents (HBTU, HATU, PyBOP) in the presence of strong bases are known to promote racemization.[1][7] | Switch to a carbodiimide-based method: Use DIC or DIPCDI in combination with a racemization-suppressing additive like HOBt, HOAt, or Oxyma.[1][5][7] Consider additives: The addition of CuCl₂ with HOBt can also suppress racemization.[1] Use pre-formed esters: O-pentafluorophenyl (Pfp) esters are an effective method to reduce racemization.[7] |
| Base Selection | Strong, sterically hindered tertiary amines like DIEA or NMM significantly increase the rate of α-proton abstraction, leading to racemization.[1][2] | Use a weaker or more hindered base: Switch to 2,4,6-trimethylpyridine (collidine) or 2,6-dimethylpyridine (lutidine).[2][9] Reduce base equivalents: Using a stoichiometric amount of base relative to the amino acid can help decrease racemization.[1] Couple in the absence of a base: This is often the most effective strategy with carbodiimide activators.[2] |
| Pre-activation Time | Allowing the Fmoc-cysteine to sit in the activation solution before addition to the resin (pre-activation) dramatically increases racemization.[7][8] | Avoid pre-activation: Add the amino acid, coupling reagent, and base sequentially to the resin.[1] If a short pre-activation is necessary, keep it to a minimum (e.g., under 1 minute).[4][6] |
| S-Protecting Group | The widely used Trityl (Trt) group is highly susceptible to racemization under standard coupling conditions.[1] | Select a more robust protecting group: Consider using Fmoc-Cys(Acm)-OH, which shows lower racemization than Trt.[1] For even greater suppression, use acid-labile groups like Ddm or MBom, or the Thp group.[2][4][5] |
| Solvent Choice | Highly polar solvents like neat DMF can increase the rate of racemization.[3][7] | Use a less polar solvent system: Employ a mixture, such as 1:1 DCM/DMF, to reduce racemization.[7][8] |
| Reaction Temperature | Elevated temperatures, especially in microwave-assisted SPPS, accelerate the rate of racemization.[7][9] | Lower the coupling temperature: For microwave synthesis, reducing the temperature from 80°C to 50°C can limit racemization.[9] For conventional synthesis, perform couplings at room temperature. |
| C-terminal Cysteine | C-terminal cysteine residues are particularly prone to racemization and β-elimination side reactions, especially when anchored to Wang-type resins.[5][10] | Use a 2-chlorotrityl resin: This type of resin is effective at suppressing racemization caused by the base treatment during Fmoc-cleavage.[5][11] |
Quantitative Data on Cysteine Racemization
The following tables summarize the extent of racemization observed under various experimental conditions.
Table 1: Effect of S-Protecting Group and Coupling Method on Racemization (% D-Cys)
| S-Protecting Group | DIPCDI/Oxyma Coupling |
| -Thp | 0.74%[5] |
| -Trt | 3.3%[5] |
| -Dpm | 6.8%[5] |
| -MBom | 0.4% - 0.8%[4][12] |
| -Ddm | 0.8%[12] |
Data sourced from studies using model peptides.[5][12]
Table 2: Effect of Coupling Reagent and Base on Racemization of Fmoc-Cys(Trt)-OH (% D-Cys)
| Coupling Reagent | Base | Pre-activation | % D-Cys Formation |
| HBTU/HOBt | DIEA | 5 min | 5-33%[8] |
| BOP/HOBt | TMP | No | <1%[8] |
| HBTU/HOBt | TMP | No | <1%[8] |
| DIPCDI/HOBt | - | 5 min | <1%[8] |
Data based on the synthesis of H-Gly-L-Cys-Phe-NH₂.[8]
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Cys(Trt)-OH using DIC/HOBt
This protocol is designed to minimize racemization during the coupling of Fmoc-Cys(Trt)-OH.
-
Resin Preparation: Swell the resin-bound peptide (with the N-terminal Fmoc group removed) in DMF for 30-60 minutes.[2][3]
-
Washing: Wash the resin thoroughly with DMF (5-7 times).[3]
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.[2]
-
Coupling Reaction:
-
Monitoring: Monitor the coupling reaction's completion using a qualitative method like the ninhydrin (Kaiser) test.[2]
-
Washing: Once the coupling is complete (indicated by a negative ninhydrin test), wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and Methanol (3 times).[2]
-
Drying: Dry the resin under vacuum.[2]
Protocol 2: Analysis of Cysteine Racemization by HPLC
This protocol outlines a general method to determine the extent of cysteine racemization in a synthesized peptide.[1]
-
Peptide Cleavage: Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).[1]
-
Peptide Purification: Purify the crude peptide using reverse-phase HPLC to isolate the desired product.[1]
-
Acid Hydrolysis: Hydrolyze a sample of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube. This breaks the peptide down into its constituent amino acids.[1]
-
Derivatization: Derivatize the amino acid hydrolysate with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[1]
-
HPLC Analysis: Analyze the derivatized amino acids by reverse-phase HPLC. The L- and D-cysteine derivatives will have different retention times, allowing for their separation and quantification.[1] The percentage of racemization can be calculated from the peak areas of the D- and L-isomers.
Visualizations
Caption: Mechanism of base-catalyzed cysteine racemization via direct enolization.
Caption: Troubleshooting workflow for minimizing cysteine racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
preventing S-alkylation during TFA cleavage of cysteine-containing peptides
This technical support center provides guidance on preventing S-alkylation, a common side reaction during the trifluoroacetic acid (TFA) cleavage of cysteine-containing peptides. Find answers to frequently asked questions and troubleshooting advice to ensure the integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is S-alkylation and why does it occur during TFA cleavage?
A1: S-alkylation is an undesired side reaction where the thiol group (-SH) of a cysteine residue is modified by an alkyl group. During TFA cleavage, protecting groups from various amino acids are removed, generating reactive carbocations. A common issue is the formation of S-tert-butylated cysteine residues, which occurs when the thiol group reacts with t-butyl cations generated from t-butyl-based protecting groups.[1][2][3] This results in an unexpected mass increase of 56 Da in the final peptide product.[4][5]
Q2: Which amino acid residues are most susceptible to alkylation during cleavage?
A2: Besides cysteine, other residues with nucleophilic side chains are also vulnerable to alkylation by carbocations generated during TFA cleavage. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic.[2]
-
Methionine (Met): The thioether side chain can be alkylated.[2]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[2]
Q3: What are scavengers and how do they prevent S-alkylation?
A3: Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to "trap" reactive carbocations generated from the cleavage of protecting groups.[1][2][6] By reacting with these carbocations at a faster rate than the sensitive residues of the peptide, they prevent unwanted side reactions like S-alkylation.[2]
Q4: What are some common scavengers used for cleaving cysteine-containing peptides?
A4: A variety of scavengers are used, often in combination, to effectively prevent S-alkylation and other side reactions. Common scavengers include:
-
Triisopropylsilane (TIS): Traps trityl and Pbf cations.[7]
-
Water (H₂O): Scavenges t-butyl cations.[7]
-
1,2-Ethanedithiol (EDT): A reducing agent that prevents oxidation of the cysteine thiol group and scavenges t-butyl cations.[4][7]
-
Thioanisole: Aids in the removal of Pbf protecting groups from arginine and suppresses oxidation of cysteine and methionine.[7][8]
-
Dimethyl Sulfide (DMS): A thioether that acts as a scavenger.[1]
-
Dithiothreitol (DTT): A disulfide-reducing agent that helps to keep cysteine in its reduced state.[1][4]
Troubleshooting Guide
Issue 1: An unexpected mass increase of +56 Da is observed in the mass spectrum of my purified peptide.
-
Possible Cause: This is a strong indicator of S-tert-butylation of one or more cysteine residues.[4][5] The standard TFA/TIS/H₂O cocktail may be insufficient to trap all the generated tert-butyl cations, especially in peptides with multiple t-butyl protected residues.[1]
-
Solutions:
-
Enhance Scavenging: Augment your cleavage cocktail with more effective scavengers. A combination of thioanisole and dimethyl sulfide (DMS) has proven beneficial.[1][3][4]
-
Incorporate a Reducing Agent: The addition of a disulfide-reducing agent like dithiothreitol (DTT) can help mitigate S-alkylation.[1][3][4]
-
Implement a Two-Step Cleavage Protocol: A highly effective strategy involves a staged increase in TFA concentration. This method has been shown to significantly reduce S-tert-butylation.[1][3][4]
-
Issue 2: My peptide shows signs of dimerization or oligomerization after cleavage.
-
Possible Cause: This is likely due to the oxidation of the free sulfhydryl groups on cysteine residues, leading to the formation of intermolecular disulfide bonds.[4] This can occur during cleavage if the environment is not sufficiently reducing, or during subsequent workup and purification steps.
-
Solutions:
-
Use a Thiol Scavenger: The inclusion of a thiol-containing scavenger, such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT), in the cleavage cocktail is critical to maintain a reducing environment and prevent oxidation.[4]
-
Work under Inert Atmosphere: For highly sensitive peptides, performing the cleavage and initial workup steps under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to atmospheric oxygen.
-
Issue 3: Incomplete removal of the Cys(Trt) protecting group is observed.
-
Possible Cause: The cleavage of the trityl (Trt) group from cysteine is a reversible reaction.[4] If the highly stable trityl cation is not efficiently trapped by a scavenger, it can reattach to the nucleophilic thiol group.[4]
-
Solutions:
-
Optimize Scavenger Concentration: Ensure an adequate concentration of a scavenger effective at trapping trityl cations, such as Triisopropylsilane (TIS).
-
Sufficient Cleavage Cocktail Volume: Use a sufficient volume of the cleavage cocktail relative to the amount of peptide-resin to avoid saturation of the scavengers.[4]
-
Quantitative Data on Scavenger Effectiveness
The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide containing a C-terminal cysteine residue, as determined by HPLC analysis of the crude product after cleavage.
| Cleavage Cocktail Composition (v/v/v) | % S-t-butylation |
| TFA/TIS/H₂O (95:2.5:2.5) | 18.1 |
| TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5) | 10.3 |
| TFA/TIS/H₂O/DMS (90:2.5:2.5:5) | 9.7 |
| TFA/TIS/H₂O/DTT (1%) (90:2.5:2.5:5) | 11.2 |
| TFA/TIS/H₂O/m-cresol (90:2.5:2.5:5) | 13.5 |
Data adapted from a study on a 14-mer somatostatin analog.[1]
Experimental Protocols
Protocol 1: Standard Cleavage of a Cys(Trt)-Containing Peptide
This protocol is suitable for a 0.1 mmol scale synthesis on a peptide-resin.
-
Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) to swell it.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail. A common formulation is 92.5% TFA, 2.5% TIS, 2.5% water, and 2.5% EDT.[4]
-
Cleavage Reaction: Add the cold cleavage cocktail to the resin. Allow the vessel to warm to room temperature and stir or agitate gently for 2-3 hours.
-
Isolation: Filter the resin and collect the filtrate. Wash the resin twice with fresh TFA and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the peptide.[9]
-
Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet twice with cold ether. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[4]
Protocol 2: Two-Step Cleavage for Minimizing S-tert-Butylation
This protocol is adapted from the literature to reduce alkylation side products.[1][3][4]
-
Resin Preparation: Follow Step 1 from the standard protocol.
-
Step 1 Cocktail Preparation: In a fume hood, prepare the initial cleavage cocktail: 70% TFA, 5% TIS, 5% deionized water, 10% thioanisole, 10% DMS, and 1% DTT (w/v).[1][3]
-
Initial Cleavage: Add the cocktail to the resin and agitate at room temperature for 30 minutes.[1][3]
-
Step 2 - TFA Addition: Add pure TFA to the reaction mixture to bring the final TFA concentration to approximately 80%.[1][3][4]
-
Final Cleavage: Continue to agitate the mixture for an additional 1.5 to 2 hours at room temperature.[1][3][4]
-
Isolation and Precipitation: Follow Steps 4-6 from the standard protocol to isolate, precipitate, and dry the final peptide product.
Visualizations
Caption: Mechanism of S-tert-butylation of cysteine during TFA cleavage.
Caption: Action of scavengers in preventing S-alkylation.
Caption: Troubleshooting decision tree for TFA cleavage of cysteine-containing peptides.
References
Technical Support Center: Optimizing Cleavage of Peptides with S-2-hydroxyethyl-cysteine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage of synthetic peptides containing the modified amino acid S-2-hydroxyethyl-cysteine from solid-phase resins.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cleavage of peptides containing S-2-hydroxyethyl-cysteine, presented in a question-and-answer format.
Issue 1: Low Peptide Yield After Cleavage
Question: After cleaving my peptide containing S-2-hydroxyethyl-cysteine, the final yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low peptide yield can result from several factors during both the synthesis and cleavage steps. Here are some common causes and their solutions:
-
Incomplete Cleavage: The standard 2-3 hour cleavage time may be insufficient, especially for long or sterically hindered peptide sequences.
-
Solution: Extend the cleavage reaction time to 4 hours or more. It is advisable to perform a small-scale test cleavage first to optimize the duration.
-
-
Peptide Adsorption to Resin: The cleaved peptide may adhere to the resin beads.
-
Solution: Ensure the resin is thoroughly washed with fresh Trifluoroacetic Acid (TFA) after the initial filtration to recover any adsorbed peptide.
-
-
Inefficient Precipitation: The peptide may not precipitate completely from the cleavage cocktail.
-
Solution: Use cold methyl tert-butyl ether (MTBE) for precipitation, as it is often more effective than diethyl ether. Ensure a sufficient volume of cold ether is used (typically 10 times the volume of the TFA filtrate). For peptides that are difficult to precipitate, overnight incubation at -20°C may improve the yield.
-
Issue 2: Presence of Unexpected Impurities or Side Products
Question: My mass spectrometry analysis shows unexpected peaks, indicating impurities or side products. What are the likely side reactions and how can I prevent them?
Answer: The presence of impurities is often due to side reactions occurring during cleavage. For peptides with S-2-hydroxyethyl-cysteine, the primary concerns are oxidation of the sulfur atom and alkylation of other sensitive residues.
-
Oxidation of S-2-hydroxyethyl-cysteine: The thioether in S-2-hydroxyethyl-cysteine is susceptible to oxidation, similar to methionine, which would result in a mass increase of +16 Da (sulfoxide) or +32 Da (sulfone).
-
Alkylation of Sensitive Residues (e.g., Trp, Tyr): Reactive carbocations generated from protecting groups (e.g., Boc, tBu) during cleavage can alkylate nucleophilic side chains.
-
S-tert-butylation of other Cysteine Residues: If your peptide also contains standard cysteine residues, they are prone to S-tert-butylation (a mass increase of +56 Da) from tert-butyl cations.[6]
-
Solution: A two-step cleavage protocol can be effective in minimizing this side reaction.[6] This involves an initial treatment with a lower concentration of TFA followed by a higher concentration.
-
Frequently Asked Questions (FAQs)
Q1: Is the S-2-hydroxyethyl group on cysteine stable to standard TFA cleavage conditions?
A1: Yes, the thioether bond of the S-2-hydroxyethyl group is generally stable to standard TFA cleavage conditions. The primary concern is not the cleavage of this group but the potential for oxidation of the sulfur atom.
Q2: Which cleavage cocktail is recommended for peptides containing S-2-hydroxyethyl-cysteine?
A2: For peptides containing S-2-hydroxyethyl-cysteine and other sensitive residues, a comprehensive cleavage cocktail such as Reagent K is highly recommended.[3][4] Its combination of scavengers provides protection against both oxidation and alkylation. A less odorous alternative for peptides without other highly sensitive residues is a cocktail containing TFA, TIS, water, and EDT.
Q3: What is the role of each component in the recommended cleavage cocktails?
A3: Each component of the cleavage cocktail has a specific function:
-
Trifluoroacetic Acid (TFA): The strong acid that cleaves the peptide from the resin and removes most side-chain protecting groups.
-
Water: Acts as a scavenger and aids in peptide solubility.[6]
-
Triisopropylsilane (TIS): A scavenger that effectively traps carbocations, preventing alkylation of sensitive residues.[1][5]
-
1,2-Ethanedithiol (EDT): A reducing agent that protects the sulfur of S-2-hydroxyethyl-cysteine and any standard cysteine residues from oxidation.[1][2]
-
Phenol: A scavenger that can help prevent the alkylation of tyrosine and tryptophan.
-
Thioanisole: Another scavenger that is particularly effective in protecting tryptophan.
Q4: Can I use a standard TFA/TIS/Water cocktail for my peptide with S-2-hydroxyethyl-cysteine?
A4: While this cocktail is sufficient for many peptides, it is not ideal for those containing S-2-hydroxyethyl-cysteine because it lacks a reducing agent to prevent the oxidation of the sulfur atom. The addition of EDT is strongly recommended.
Data Presentation
Table 1: Recommended Cleavage Cocktails for Peptides with S-2-hydroxyethyl-cysteine
| Reagent Name | Composition (v/v/v) | Key Features |
| Modified Reagent B | 92.5% TFA, 2.5% Water, 2.5% TIS, 2.5% EDT | Good general-purpose cocktail with reduced odor compared to Reagent K. Offers protection against both oxidation and alkylation. |
| Reagent K | 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% EDT | A robust and widely used cocktail for peptides with multiple sensitive residues.[3][4] Provides comprehensive protection. |
Experimental Protocols
Protocol 1: General Cleavage of a Peptide Containing S-2-hydroxyethyl-cysteine
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, freshly prepare the chosen cleavage cocktail (e.g., Modified Reagent B: 92.5% TFA, 2.5% Water, 2.5% TIS, 2.5% EDT). For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin. Collect the filtrate.
-
Wash the resin twice with 1 mL of fresh TFA and combine the filtrates.
-
-
Precipitation:
-
In a centrifuge tube, add 40 mL of cold (–20°C) methyl tert-butyl ether.
-
Add the combined TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
-
Washing and Drying:
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet twice with cold ether, centrifuging and decanting each time.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Mandatory Visualization
Caption: Standard experimental workflow for peptide cleavage and isolation.
Caption: Logical relationship of scavenger action in preventing side reactions.
References
Technical Support Center: Solid-Phase Synthesis with Fmoc-S-2-hydroxyethyl-L-cysteine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields and overcoming challenges during solid-phase peptide synthesis (SPPS) using Fmoc-S-2-hydroxyethyl-L-cysteine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis process in a user-friendly question-and-answer format.
Issue 1: Low Overall Peptide Yield After Cleavage
-
Question: My final peptide yield is significantly lower than expected. How can I determine the cause and improve it?
-
Answer: Low overall yield can stem from several factors, including incomplete coupling of this compound, side reactions involving its unprotected hydroxyl group, or issues with the final cleavage and workup. A systematic approach is necessary to diagnose the problem.
-
Initial Diagnosis:
-
Confirm Peptide Presence: Perform a test cleavage on a small amount of resin (10-20 mg) and analyze the crude product by mass spectrometry (MS). The presence of the target peptide mass confirms that the synthesis was at least partially successful.
-
Identify Truncated Sequences: Look for masses corresponding to peptides truncated at the cysteine residue. This would indicate a failure in the coupling step of this compound.
-
Check for Modifications: Look for unexpected mass additions to your peptide, particularly a +42 Da modification (acetylation) on the S-2-hydroxyethyl side chain if capping steps with acetic anhydride are used, or other acyl additions corresponding to the activated amino acid used in the subsequent coupling step.
-
-
Troubleshooting Strategy:
-
If truncated sequences are a major issue, focus on optimizing the coupling of this compound (see Issue 2).
-
If unexpected mass additions are observed, this points to side reactions involving the hydroxyl group (see Issue 3).
-
If the target peptide is present but the yield is low after purification, consider optimizing the cleavage and work-up procedures (see Issue 4).
-
-
Issue 2: Incomplete Coupling of this compound
-
Question: I'm observing a significant amount of a truncated peptide lacking the sequence beyond the cysteine residue. What can I do to improve the coupling efficiency?
-
Answer: Incomplete coupling is a common reason for low yield. The bulky nature of the Fmoc group and potential steric hindrance from the S-2-hydroxyethyl side chain can make coupling challenging.
-
Recommended Solutions:
-
Optimize Coupling Reagents: Avoid using highly reactive phosphonium or uronium reagents like HBTU or HATU with a strong base like DIPEA, as this can increase the risk of racemization at the cysteine alpha-carbon. A safer and often effective alternative is to use a carbodiimide-based activation method.
-
Double Coupling: Perform a second coupling reaction for the this compound residue to ensure the reaction goes to completion.
-
Monitor the Reaction: Use a qualitative test, such as the Kaiser test, to confirm the completion of the coupling reaction before proceeding to the next step. A positive Kaiser test (blue beads) indicates free amines and an incomplete reaction.
-
Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 4-5 equivalents) to drive the reaction to completion.
-
-
Issue 3: Side Reactions Involving the Hydroxyl Group
-
Question: My mass spectrometry results show my peptide with an unexpected mass addition, suggesting a modification on the S-2-hydroxyethyl-L-cysteine side chain. What is happening and how can I prevent it?
-
Answer: The primary hydroxyl group on the S-2-hydroxyethyl side chain is nucleophilic and can undergo O-acylation during the coupling of the subsequent amino acid. This leads to the formation of a side product with an ester linkage on the cysteine side chain.
-
Prevention Strategies:
-
Protect the Hydroxyl Group: The most robust solution is to use a protected form of the amino acid, such as Fmoc-S-(2-(tert-butoxy)ethyl)-L-cysteine. The tert-butyl (tBu) group is a standard protecting group for hydroxyls in Fmoc SPPS and is cleaved simultaneously with other side-chain protecting groups during the final TFA cleavage.
-
Use Milder Coupling Conditions: If a protected version is unavailable, using less reactive coupling conditions can minimize O-acylation. Carbodiimide activation with an additive like HOBt or Oxyma is generally less aggressive than phosphonium or uronium salt-based reagents.
-
Avoid Excess Acylating Agent: Use a minimal excess of the activated amino acid to reduce the likelihood of side reactions.
-
-
Issue 4: Racemization of the Cysteine Residue
-
Question: I suspect that the cysteine residue is racemizing during synthesis. How can I minimize this?
-
Answer: Cysteine is highly susceptible to racemization, especially when activated with strong bases.
-
Minimizing Racemization:
-
Choice of Coupling Reagents: As mentioned, avoid base-mediated activation methods with reagents like HBTU/DIPEA. The use of DIC/HOBt or DIC/Oxyma is known to significantly reduce racemization for cysteine residues.
-
Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Is it necessary to protect the hydroxyl group of this compound?
-
A1: While not always mandatory, it is highly recommended. Unprotected primary hydroxyl groups are known to undergo O-acylation as a side reaction during coupling steps in SPPS.[1] This can lead to a mixture of products and significantly lower the yield of the desired peptide. For critical syntheses or longer peptides, using a protected derivative is the safest approach to ensure a high-purity product.
-
-
Q2: What protecting group should I use for the hydroxyl group?
-
A2: A tert-butyl (tBu) ether is a standard and effective protecting group for hydroxyl functionalities in Fmoc-based SPPS.[2] It is stable to the basic conditions used for Fmoc deprotection (piperidine) and is readily removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).
-
-
Q3: Which coupling reagent is best for incorporating this compound?
-
A3: To minimize the risk of both racemization and O-acylation (if the hydroxyl group is unprotected), a carbodiimide-based coupling method is recommended. Using N,N'-diisopropylcarbodiimide (DIC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) provides a good balance of reactivity and safety against side reactions.
-
-
Q4: What are the recommended cleavage conditions for a peptide containing S-2-hydroxyethyl-L-cysteine?
-
A4: Standard cleavage cocktails used for other cysteine-containing peptides are generally effective. A common and robust cocktail is "Reagent K", which consists of TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT). The scavengers (phenol, thioanisole, and EDT) are crucial to protect the cysteine residue from alkylation by carbocations generated during the cleavage of other protecting groups.
-
-
Q5: How can I confirm if O-acylation has occurred?
-
A5: Mass spectrometry is the most effective tool. If O-acylation has occurred during the coupling of the next amino acid (e.g., Fmoc-Ala-OH), you will observe a mass increase on your final peptide corresponding to the mass of that amino acid residue minus a water molecule. For example, an alanine addition would result in a mass increase of +71.04 Da.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Cysteine Derivatives
| Coupling Reagent | Additive | Base | Racemization Risk | O-acylation Risk (on unprotected OH) |
| HBTU/HCTU | - | DIPEA/NMM | High | High |
| HATU | - | DIPEA/NMM | High | High |
| DIC | HOBt | - | Low | Moderate |
| DIC | Oxyma | - | Low | Moderate |
| PyBOP | - | DIPEA/NMM | Moderate | High |
Table 2: Recommended Cleavage Cocktails for Cysteine-Containing Peptides
| Reagent Name | Composition | Recommended Use |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | General purpose for peptides with multiple sensitive residues, including Cys, Met, Trp, and Tyr. |
| TFA/TIS/H₂O/EDT | 92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% EDT | Good for peptides containing Cys and Trp. EDT protects the thiol group. |
Experimental Protocols
Protocol 1: Recommended Coupling Protocol for this compound (Unprotected)
-
Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) and HOBt (or Oxyma) (3 eq.) in DMF. Add DIC (3 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test. If the test is positive (blue beads), repeat steps 3 and 4 (double coupling).
-
Washing: Drain the coupling solution and wash the resin with DMF (5x).
Protocol 2: Standard Cleavage and Deprotection (using Reagent K)
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) (5x) and dry under vacuum for at least 1 hour.
-
Cleavage: Add freshly prepared Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT; 82.5:5:5:5:2.5) to the dried resin (10 mL per 0.1 mmol of resin substitution).
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.
-
Isolation and Purification: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether (3x). Dry the crude peptide under vacuum and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Troubleshooting workflow for low peptide yield in SPPS.
Caption: General workflow for an Fmoc-SPPS coupling cycle.
References
Validation & Comparative
A Researcher's Guide to S-Protecting Groups for Cysteine in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of a protecting group for the thiol side chain of cysteine is a critical determinant of success. The nucleophilic nature of the sulfhydryl group makes it susceptible to a variety of undesirable side reactions, including oxidation, alkylation, and racemization. Proper protection is therefore essential to maintain the integrity of the peptide chain and to facilitate the controlled formation of disulfide bonds, which are often crucial for the peptide's structure and biological activity.
This guide provides an objective comparison of commonly used S-protecting groups in Fmoc-based SPPS, supported by experimental data. We will delve into their stability, deprotection conditions, and impact on common side reactions, providing detailed experimental protocols and visualizations to aid in the selection of the optimal protecting group for your specific application.
Performance Comparison of Cysteine Protecting Groups
The choice of an S-protecting group is dictated by the overall synthetic strategy, particularly the desired disulfide bond architecture and the chemical nature of the peptide sequence. The ideal protecting group should be stable throughout the synthesis, orthogonal to the Nα-Fmoc protecting group, and selectively removable under mild conditions that do not compromise the final peptide.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of various cysteine protecting groups, focusing on racemization during coupling and the formation of common side products.
Table 1: Racemization of Fmoc-Cys(PG)-OH during Coupling
| Protecting Group (PG) | Coupling Reagent/Condition | Racemization (% D-Cys) | Reference |
| Trityl (Trt) | DIPCDI/Oxyma Pure | 3.3% | [1][2] |
| HCTU/DIEA (Microwave, 50°C) | 10.9% | [1] | |
| HCTU/DIEA (Microwave, 80°C) | 26.6% | [1] | |
| Diphenylmethyl (Dpm) | Uronium Activation | 1.2% | [3] |
| DIPCDI/Oxyma Pure | 6.8% | [2] | |
| Tetrahydropyranyl (Thp) | DIPCDI/Oxyma Pure | 0.74% | [2][4] |
| Acetamidomethyl (Acm) | HCTU/DIEA | <1.0% (with weaker bases) | |
| 4-Methoxybenzyloxymethyl (MBom) | HCTU/DIEA | 0.4% | |
| HCTU/DIEA (Microwave, 50°C) | 0.8% | ||
| HCTU/DIEA (Microwave, 80°C) | 1.3% |
Table 2: Common Side Reactions Associated with Cysteine Protecting Groups
| Side Reaction | Protecting Group(s) Involved | Conditions | Extent of Side Product | Reference |
| S-tert-butylation | Trityl (Trt) | TFA/TIS/H₂O (95:2.5:2.5), 25°C, 1h | 15.4% | [1] |
| Trityl (Trt) | TFA/TIS/H₂O (95:2.5:2.5), 40°C, 2h | 32.3% | [1] | |
| 3-(1-piperidinyl)alanine formation | Trityl (Trt) and others | Prolonged piperidine treatment | Minimized with bulky groups like Trt and Thp | [4][5] |
| S-alkylation from Wang resin | Trityl (Trt), Mmt, Thp | TFA cleavage | Can be a major product, especially for C-terminal Cys | [5] |
Orthogonal Deprotection Strategies and Workflows
The ability to selectively deprotect cysteine residues is crucial for the synthesis of peptides with multiple disulfide bonds. This is achieved through an orthogonal protection scheme, where different protecting groups are removed under distinct chemical conditions.
This workflow illustrates the sequential removal of orthogonal protecting groups (PG1, PG2) on the solid support, followed by on-resin oxidation to form disulfide bonds. The final cleavage step removes the remaining protecting groups and releases the peptide from the resin.
Detailed Experimental Protocols
Reproducible results in peptide synthesis hinge on detailed and reliable protocols. Below are methodologies for the incorporation of commonly used Fmoc-cysteine derivatives and their subsequent deprotection.
Protocol 1: Incorporation of Fmoc-Cys(PG)-OH in SPPS
This protocol outlines a standard manual SPPS workflow for the incorporation of a single Fmoc-Cys(PG)-OH residue.
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide, Wang) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.
-
Wash the resin thoroughly with DMF (5x), Isopropanol (IPA) (3x), and Dichloromethane (DCM) (3x).[6]
3. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Cys(PG)-OH (3 eq.), a coupling additive such as 1-Hydroxybenzotriazole (HOBt) or Oxyma (3 eq.), in DMF.
-
Add a coupling agent like N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes.[6]
-
Note on Racemization: For protecting groups prone to racemization like Trt, using DIC/HOBt or DIC/Oxyma is recommended over phosphonium or uronium-based reagents (e.g., HBTU, HATU) which require a base that can increase racemization.[7]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated.
4. Washing:
-
After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x), IPA (3x), and DCM (3x) to remove excess reagents and byproducts.[6]
5. Capping (Optional):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a solution of acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in DMF.
6. Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Deprotection of S-Protecting Groups
The choice of deprotection method is specific to the protecting group used.
A. Trityl (Trt), Diphenylmethyl (Dpm), and Tetrahydropyranyl (Thp) Deprotection (during final cleavage):
-
Reagents: Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O). For peptides with multiple Cys(Trt) residues, the addition of 1,2-ethanedithiol (EDT) is recommended to prevent re-tritylation and other side reactions.[1][2]
-
Procedure:
-
After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and DCM and dry it under vacuum for at least 1 hour.
-
Add the pre-chilled cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
B. Acetamidomethyl (Acm) Deprotection:
-
Reagents:
-
Iodine (I₂): 10-50 fold excess of I₂ in solvents like aqueous acetic acid, methanol, or DCM. This method directly forms a disulfide bond.[8]
-
Mercury(II) Acetate (Hg(OAc)₂): 1.0 equivalent of Hg(OAc)₂ per Acm group at pH 4.0 in aqueous acetic acid, followed by treatment with β-mercaptoethanol to yield the free thiol. Caution: Mercury compounds are highly toxic.
-
Silver(I) Tetrafluoroborate (AgBF₄) or Silver(I) Trifluoromethanesulfonate (AgOTf): 20 equivalents of silver salt per Acm group in cold TFA with anisole, followed by treatment with dithiothreitol (DTT) to yield the free thiol. Caution: Silver salts are toxic.
-
-
Procedure (Iodine Method for Disulfide Formation):
-
Dissolve the Acm-protected peptide in a suitable solvent.
-
Add the iodine solution and stir at room temperature. Monitor the reaction by HPLC (typically complete within 60 minutes).
-
Quench the excess iodine with a solution of ascorbic acid or sodium thiosulfate.
-
Purify the peptide by RP-HPLC.
-
C. S-tert-butylthio (StBu) Deprotection:
-
Reagents: Reducing agents such as dithiothreitol (DTT), β-mercaptoethanol, or tris(2-carboxyethyl)phosphine (TCEP).[4]
-
Procedure:
-
Dissolve the StBu-protected peptide in a suitable solvent (e.g., DMF).
-
Add a solution of the reducing agent (e.g., 10-20 equivalents of DTT) and a mild base such as N-methylmorpholine (NMM).
-
Monitor the deprotection by HPLC.
-
Purify the peptide with the free thiol by RP-HPLC.
-
D. 4-Methoxytrityl (Mmt) Deprotection (On-resin):
-
Reagents: 1-2% TFA in DCM with 5% TIS as a scavenger.[9]
-
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the 1-2% TFA solution for 2 minutes.
-
Drain the solution and repeat the treatment multiple times until the yellow color of the Mmt cation is no longer observed in the filtrate.
-
Wash the resin thoroughly with DCM and then with DMF to neutralize.
-
Visualization of Key Processes
Conclusion
The selection of an appropriate S-protecting group for cysteine is a multifaceted decision that requires careful consideration of the synthetic strategy and the properties of the target peptide. For routine synthesis of peptides with free thiols, the cost-effective Trt group is often sufficient, provided that coupling conditions are optimized to minimize racemization. For more complex peptides, particularly those with multiple disulfide bonds, orthogonal protecting groups such as Acm , Mmt , and StBu are indispensable. Newer protecting groups like Thp and MBom offer significant advantages in reducing racemization, a persistent challenge in peptide chemistry. By understanding the characteristics and experimental nuances of each protecting group, researchers can devise robust synthetic strategies to obtain high-purity peptides for a wide range of applications in research, diagnostics, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Orthogonal Advantage: A Comparative Guide to S-Acm and S-Trt Cysteine Protection
In the precise world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high purity and yield, especially for complex peptides. For cysteine, a residue critical for structural integrity and conjugation, the choice of thiol protection dictates the overall synthetic strategy. This guide provides an objective, data-driven comparison between the S-acetamidomethyl (Acm) group, a stable and selectively removable moiety, and the S-trityl (Trt) group, a workhorse of acid-labile protection. This comparison will aid researchers, scientists, and drug development professionals in selecting the optimal protection for their specific application.
The fundamental difference lies in their stability and cleavage conditions, defining their roles in orthogonal synthesis schemes. The Trt group is cleaved under strongly acidic conditions, typically during the final resin cleavage and global deprotection step in Fmoc-based solid-phase peptide synthesis (SPPS).[1] In contrast, the Acm group is stable to these conditions, offering an orthogonal handle for selective deprotection at a desired stage, which is indispensable for the regioselective formation of multiple disulfide bonds.[1]
Quantitative Performance Comparison
The choice of protecting group directly impacts the purity and success of a synthesis. Key performance indicators include the propensity for racemization during coupling and the potential for side reactions during deprotection.
| Feature | S-trityl (Trt) | S-acetamidomethyl (Acm) | Rationale & Implications |
| Cleavage/Deprotection | Simultaneous with resin cleavage (e.g., 95% TFA).[1] | Separate, orthogonal step (e.g., Iodine, Hg(OAc)₂, NCS).[1] | Trt: Convenient for linear peptides requiring a free thiol. Acm: Essential for complex peptides, allowing for purification of the protected peptide and controlled, regioselective disulfide bond formation.[2] |
| Racemization | More prone to racemization (e.g., 3.3% to >26% reported).[3] | Generally less prone to racemization compared to Trt. | The bulky Trt group can increase the susceptibility of the C-terminal cysteine to racemization during activation. This can lead to diastereomeric impurities that are difficult to separate.[3] |
| Primary Side Reactions | Alkylation of sensitive residues (Trp, Met) by the trityl cation.[4] | Iodination of Tyr; S→O Acm shift to Ser/Thr.[3][5] | Trt: Requires carefully optimized scavenger cocktails to trap the reactive trityl cation. Acm: Requires careful control of deprotection conditions and quenching to avoid modification of other residues.[5] |
| Mass Addition | 243.36 Da | 71.08 Da | The Acm group adds a smaller mass, which is a consideration for mass spectrometry analysis of the protected peptide. |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful application and removal of these protecting groups.
Protocol 1: TFA-Mediated Cleavage and Deprotection of Cys(Trt)
This standard protocol is used for the final cleavage of a peptide from an acid-labile resin (e.g., Wang, Rink Amide) and the simultaneous removal of the Trt group and other acid-labile side-chain protecting groups.
Materials:
-
Cys(Trt)-containing peptidyl-resin
-
Cleavage Cocktail: 92.5% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% 1,2-Ethanedithiol (EDT), 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge and Lyophilizer
Procedure:
-
Place the dry peptidyl-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Pellet the peptide by centrifugation and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice more to remove scavengers.
-
Dry the crude peptide under vacuum.
Protocol 2: Iodine-Mediated Deprotection and Disulfide Bond Formation of Cys(Acm)
This method is commonly used for the simultaneous deprotection of two Cys(Acm) residues to form an intramolecular disulfide bond in solution.
Materials:
-
Acm-protected peptide
-
Solvent: 80% aqueous acetic acid or aqueous methanol
-
Iodine (I₂) solution (e.g., 0.1 M in the chosen solvent)
-
Quenching solution: 1 M aqueous ascorbic acid or sodium thiosulfate
Procedure:
-
Dissolve the Acm-protected peptide in the chosen solvent to a concentration of 10⁻³ to 10⁻⁴ M to favor intramolecular cyclization.
-
With vigorous stirring, add the iodine solution dropwise until a persistent yellow-brown color is observed. Typically, a 10- to 50-fold excess of iodine is used.[6]
-
Continue stirring at room temperature and monitor the reaction progress by HPLC. The reaction is typically complete within 40-60 minutes.
-
Quench the excess iodine by adding the quenching solution dropwise until the color disappears.[5]
-
Remove the solvent under reduced pressure.
-
Purify the cyclized peptide by preparative HPLC.
Protocol 3: On-Resin Acm-Deprotection and Cyclization using N-Chlorosuccinimide (NCS)
This protocol offers a rapid and efficient method for on-resin disulfide bond formation, avoiding the handling of the linear peptide in solution.
Materials:
-
Cys(Acm)-containing peptidyl-resin
-
N,N-dimethylformamide (DMF)
-
N-Chlorosuccinimide (NCS) solution in DMF
-
Washing solvents (DMF, DCM)
-
Ascorbic acid solution in DMF (for washing)
Procedure:
-
Swell the peptidyl-resin (e.g., 0.05 mmol) in DMF.[5]
-
Add a solution of NCS (3 equivalents) in DMF to the resin.[5]
-
Agitate the mixture for 3.5 minutes.[5]
-
Drain the solution and repeat the NCS treatment one more time for 3.5 minutes.[5]
-
Wash the resin thoroughly with DMF, followed by a 2% ascorbic acid solution in DMF to remove any residual oxidant, then DMF and DCM.[1]
-
The resin-bound cyclic peptide is now ready for cleavage from the resin using the standard TFA cocktail (Protocol 1).
Workflow and Logic Diagrams
To better visualize the strategic decisions and chemical processes, the following diagrams are provided.
Caption: Decision workflow for selecting Trt vs. Acm protection.
Caption: S-Trt cleavage and the critical role of scavengers.
Caption: S-Acm deprotection and disulfide formation via iodolysis.
Conclusion
Both S-Trt and S-Acm are invaluable protecting groups in peptide chemistry, but their applications are distinct. The S-Trt group offers a straightforward and cost-effective path for the synthesis of peptides that require a free thiol upon final cleavage. Its primary drawback is the generation of the reactive trityl cation, which necessitates careful scavenger selection to maintain high purity.
In contrast, the S-Acm group provides essential orthogonality, a requirement for more ambitious synthetic targets. Its stability to standard cleavage conditions allows for the isolation of a fully protected peptide, which can then be selectively deprotected to form disulfide bonds in a controlled, regioselective manner. While the additional deprotection step adds complexity, the strategic advantage for producing complex, multi-cyclic peptides is unparalleled. The choice between Trt and Acm is therefore a strategic one, hinging on the final desired structure and complexity of the target peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to Cysteine Protection: Evaluating Fmoc-S-2-hydroxyethyl-L-cysteine for Hydrophilic Peptide Synthesis
The synthesis of hydrophilic peptides, crucial for various therapeutic and research applications, presents unique challenges, particularly when incorporating the versatile amino acid cysteine. The nucleophilic thiol side chain of cysteine necessitates robust protection to prevent unwanted side reactions, such as oxidation and alkylation, during solid-phase peptide synthesis (SPPS). The choice of the cysteine protecting group is paramount, as it can significantly influence the overall yield, purity, and solubility of the final peptide. This guide provides a comprehensive comparison of Fmoc-S-2-hydroxyethyl-L-cysteine with two commonly used alternatives, Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH, in the context of hydrophilic peptide synthesis.
Performance Comparison of Cysteine Protecting Groups
The ideal cysteine protecting group for hydrophilic peptide synthesis should not only be stable during the iterative steps of SPPS but also contribute favorably to the solubility of the growing peptide chain and be removable under conditions that do not compromise the integrity of the final product.
| Feature | This compound | Fmoc-Cys(Trt)-OH | Fmoc-Cys(Acm)-OH |
| Protecting Group | S-2-hydroxyethyl | S-trityl (Trt) | S-acetamidomethyl (Acm) |
| Key Advantage | Potential for enhanced hydrophilicity and reduced aggregation. | Well-established, cost-effective for routine synthesis.[1] | Orthogonal to acid-labile groups, enabling selective disulfide bond formation.[2][3] |
| Cleavage from Resin | Expected to be stable to standard TFA cleavage cocktails. Requires a specific deprotection step. | Cleaved simultaneously with the peptide from acid-labile resins using Trifluoroacetic Acid (TFA).[4][5] | Stable to standard TFA cleavage cocktails.[2] |
| Side-Chain Deprotection | Requires specific conditions, likely involving reagents that can cleave thioethers. | Occurs during the final TFA cleavage.[4][6] | Requires a separate, specific deprotection step (e.g., iodine, mercury(II) acetate).[2][3] |
| Orthogonality | Offers orthogonality, allowing for selective deprotection. | Limited orthogonality in standard Fmoc-SPPS as it is removed with other acid-labile groups. | Offers true orthogonality, facilitating the synthesis of peptides with multiple disulfide bonds.[2][3] |
| Racemization | Data not widely available, but the nature of the protecting group is less likely to promote racemization compared to Trt. | More prone to racemization, particularly with certain coupling reagents.[7] | Generally less prone to racemization compared to Trt. |
| Impact on Solubility | The hydroxyl group is expected to increase the hydrophilicity of the protected peptide, potentially reducing aggregation. | The bulky, hydrophobic Trityl group can sometimes contribute to aggregation. | The Acm group is relatively small and has a moderate impact on solubility. |
Experimental Protocols: Synthesis of a Model Hydrophilic Peptide
To illustrate the practical differences in utilizing these cysteine derivatives, the following section provides detailed protocols for the synthesis of a model hydrophilic peptide, Humanin (MAPRGFSCLLLLTSEIDLPVKRRA) , which contains a single cysteine residue.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the general steps for the manual synthesis of Humanin on a Rink Amide resin.
Materials:
-
Rink Amide AM resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids (including the respective Fmoc-Cys derivative)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Cleavage Cocktail (TFA/TIS/H₂O, 95:2.5:2.5, v/v/v)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq.), Oxyma Pure (4 eq.), and DIC (4 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the Humanin sequence. For the cysteine position, use the corresponding Fmoc-Cys derivative as described in the specific protocols below.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection: Wash the resin with DMF, DCM, and finally methanol, and dry under vacuum. Treat the dried resin with the cleavage cocktail for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Specific Protocols for Cysteine Incorporation
Protocol A: Using this compound
-
Follow the general SPPS protocol, incorporating This compound at the cysteine position.
-
Cleavage: The S-2-hydroxyethyl group is a stable thioether and is not cleaved by the standard TFA cocktail.
-
Post-Cleavage Deprotection: Specific conditions would be required to cleave the S-2-hydroxyethyl group. This would likely involve stronger acidic conditions or other specific reagents not typically used in standard SPPS cleavage, offering an orthogonal protection strategy. Note: Specific, validated protocols for the cleavage of this protecting group post-SPPS are not widely documented in the readily available literature and would require experimental optimization.
Protocol B: Using Fmoc-Cys(Trt)-OH
-
Follow the general SPPS protocol, incorporating Fmoc-Cys(Trt)-OH at the cysteine position.
-
Cleavage and Deprotection: The acid-labile Trityl group will be cleaved simultaneously with the peptide from the resin and other side-chain protecting groups during the standard TFA cleavage step (step 8 of the general protocol). No additional deprotection steps are required.[6]
Protocol C: Using Fmoc-Cys(Acm)-OH
-
Follow the general SPPS protocol, incorporating Fmoc-Cys(Acm)-OH at the cysteine position.
-
Cleavage: The Acm group is stable to the TFA cleavage cocktail.[2] The crude peptide will be obtained with the cysteine still protected.
-
Post-Cleavage Deprotection and Oxidation (for disulfide bond formation, if desired):
-
Dissolve the purified Acm-protected peptide in a suitable solvent (e.g., aqueous acetic acid or methanol).
-
Add a solution of iodine (e.g., 0.1 M in methanol) dropwise until a persistent yellow color is observed.
-
Stir the reaction for 1-2 hours, monitoring by HPLC.
-
Quench the excess iodine with a solution of ascorbic acid.
-
Purify the deprotected (and potentially cyclized) peptide by RP-HPLC.[3]
-
Signaling Pathways and Logical Relationships
The choice of cysteine protecting group is a critical decision point in the workflow of hydrophilic peptide synthesis, influencing subsequent steps and the final product characteristics.
Conclusion
The selection of an appropriate cysteine protecting group is a critical determinant for the successful synthesis of hydrophilic peptides. While Fmoc-Cys(Trt)-OH offers a straightforward and cost-effective approach for routine synthesis where a free thiol is desired directly after cleavage, its propensity for racemization and the hydrophobicity of the protecting group can be disadvantageous for complex hydrophilic peptides.
Fmoc-Cys(Acm)-OH provides a robust and orthogonal strategy, which is particularly valuable for the synthesis of peptides with multiple disulfide bonds or when post-cleavage modification of the cysteine residue is required. Its stability to TFA allows for the purification of the protected peptide, which can be a significant advantage.
This compound emerges as a promising, albeit less characterized, alternative for hydrophilic peptide synthesis. The introduction of a hydroxyl group in the protecting group is rationally designed to enhance the solubility of the growing peptide chain, thereby mitigating aggregation – a common hurdle in the synthesis of "difficult" sequences. Its stability to standard cleavage conditions provides an orthogonal handle for selective deprotection. However, the lack of extensive, publicly available data on its performance and optimized cleavage conditions necessitates further investigation and validation by researchers. For scientists and drug development professionals pushing the boundaries of peptide synthesis, particularly for long and aggregation-prone hydrophilic sequences, the potential benefits of this compound warrant its consideration and further experimental exploration.
References
- 1. chempep.com [chempep.com]
- 2. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 3. benchchem.com [benchchem.com]
- 4. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
validation of peptide purity with Fmoc-S-2-hydroxyethyl-L-cysteine
Focus on Peptides Synthesized with High-Purity Building Blocks such as Fmoc-S-2-hydroxyethyl-L-cysteine
For researchers, scientists, and professionals in drug development, the assurance of peptide purity is a cornerstone of reliable and reproducible results. The quality of a synthetic peptide is fundamentally dependent on the purity of its constituent amino acid building blocks. The use of high-purity derivatives, such as this compound, is a critical first step in minimizing synthesis-related impurities.[1][2] This guide provides a comprehensive comparison of established analytical techniques for assessing the purity of the final peptide product, offering supporting experimental data and detailed protocols.
The synthesis of peptides is a stepwise process where impurities can be introduced at each stage.[3][4] These impurities can include truncated sequences, deletion sequences, products of incomplete deprotection of protecting groups like Fmoc, and side-reaction products.[5][6][7] The use of high-purity amino acid derivatives, like this compound which offers enhanced solubility and reactivity, helps to ensure efficient and specific coupling, thereby reducing the formation of such impurities from the outset.[1]
Comparison of Analytical Methods for Peptide Purity Validation
While the use of high-quality building blocks is crucial, the validation of the final peptide's purity requires robust analytical methodologies. The most common and reliable methods for this purpose are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE).[8]
| Method | Principle of Separation/Detection | Information Provided | Resolution | Sensitivity | Throughput | Limitations |
| RP-HPLC | Differential partitioning of molecules based on hydrophobicity between a non-polar stationary phase and a polar mobile phase.[9] | Purity percentage, presence of hydrophobic impurities.[10][11] | High | High | High | May not separate peptides with similar hydrophobicity. Does not provide molecular weight information.[12] |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio (m/z) of ionized molecules.[13] | Molecular weight confirmation of the target peptide and impurities.[11][14] | Very High | Very High | Moderate | Quantification can be less precise than HPLC without isotopic labeling.[12] |
| LC-MS | Combines the separation power of HPLC with the detection specificity of MS.[6][14] | Provides comprehensive purity and identity data in a single run, including retention time and molecular weight of all components.[12] | Very High | Very High | Moderate | More complex instrumentation and data analysis.[14] |
| Capillary Electrophoresis (CE) | Separation of charged molecules based on their electrophoretic mobility in an electric field.[8] | Purity, presence of charged impurities, and variants.[15] | Very High | High | Moderate to High | Can be sensitive to sample matrix effects. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by their quantification.[5] | Determines the net peptide content and amino acid composition.[16] | N/A | High | Low | Does not provide information on sequence-related impurities. |
Experimental Protocols
Objective: To determine the purity of a synthetic peptide by separating it from its impurities based on hydrophobicity.
Materials:
-
Peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[17]
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., 0.1% TFA in water) to a final concentration of 1 mg/mL.[10] Centrifuge and filter the sample before injection.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Data Analysis: The purity of the peptide is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram and multiplying by 100.[10]
Objective: To confirm the molecular weight of the target peptide and identify impurities.
Materials:
-
Peptide sample
-
LC-MS grade water and acetonitrile
-
Formic acid (FA)
-
LC-MS system with an electrospray ionization (ESI) source[14]
Protocol:
-
Sample Preparation: Prepare the peptide sample as described for RP-HPLC, but using 0.1% formic acid in water as the solvent.
-
LC Conditions: Use similar conditions as for RP-HPLC, but replace TFA with formic acid in the mobile phases, as TFA can suppress ionization.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the peptide and potential impurities.
-
Data Acquisition: Acquire full scan MS data. For more detailed analysis, data-dependent MS/MS can be performed to fragment the ions and confirm the peptide sequence.[18]
-
-
Data Analysis: Compare the observed mass-to-charge ratio of the main peak with the theoretical molecular weight of the target peptide. Analyze the masses of minor peaks to identify potential impurities such as truncated or modified sequences.[18]
Objective: To separate peptides and their impurities based on their charge and size.
Materials:
-
Peptide sample
-
CE system with a UV detector
-
Fused-silica capillary
-
Background electrolyte (e.g., phosphate buffer at pH 2.5)[19]
Protocol:
-
Sample Preparation: Dissolve the peptide in the background electrolyte or a low ionic strength buffer.
-
CE Conditions:
-
Capillary: 50 µm I.D., 30-50 cm length.
-
Voltage: 15-30 kV.
-
Temperature: 25 °C.
-
Detection: UV absorbance at 200-214 nm.[19]
-
-
Data Analysis: The electropherogram will show peaks corresponding to the target peptide and any charged impurities. Purity can be estimated by comparing the peak area of the main peptide to the total peak area.
Visualizing the Workflow
The following diagrams illustrate the general workflow for peptide synthesis and purity validation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. mdpi.com [mdpi.com]
- 4. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. Principle of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. apexpeptidesupply.com [apexpeptidesupply.com]
- 12. benchchem.com [benchchem.com]
- 13. peptidesciences.com [peptidesciences.com]
- 14. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Capillary Gel Electrophoresis Purity Analysis of Peptide Drugs | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Analytical methods and Quality Control for peptide products [biosynth.com]
- 17. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 18. waters.com [waters.com]
- 19. bio-rad.com [bio-rad.com]
A Comparative Guide to the Side Reaction Profiles of Fmoc-Cys Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of cysteine residues into synthetic peptides is a critical step in the development of novel therapeutics and research tools. The unique reactivity of the cysteine thiol group, essential for forming disulfide bonds that dictate tertiary structure and biological activity, also presents significant challenges during solid-phase peptide synthesis (SPPS). The choice of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the cysteine side chain is a pivotal decision that directly impacts the prevalence of undesirable side reactions, ultimately affecting peptide purity and yield. This guide provides an objective comparison of the side reaction profiles of commonly used Fmoc-Cys derivatives, supported by experimental data, to inform the selection of the most appropriate building block for your synthetic strategy.
Key Side Reactions in Cysteine-Containing Peptide Synthesis
During Fmoc-based SPPS, cysteine residues are susceptible to several side reactions, primarily racemization and β-elimination. Understanding these pathways is crucial for troubleshooting and optimizing peptide synthesis.
Racemization: The loss of stereochemical integrity at the α-carbon of the cysteine residue is a significant concern, as it can lead to diastereomeric impurities that are difficult to separate and may have altered biological activity.[1] Cysteine is particularly prone to racemization during the activation and coupling steps of SPPS, especially when using potent activating reagents in the presence of a base.[2][3]
β-Elimination: This side reaction is particularly problematic for C-terminal cysteine residues.[4] Under the basic conditions of Fmoc deprotection using piperidine, the protected thiol group can be eliminated, forming a dehydroalanine intermediate.[5] This highly reactive intermediate can then react with piperidine to form 3-(1-piperidinyl)alanine, a side product with a characteristic mass increase of +51 Da.[4][6]
S-Alkylation: Although less common during the coupling steps, S-alkylation can occur during the final trifluoroacetic acid (TFA) cleavage of peptides from the resin, particularly when using Wang-type linkers.[7][8] The cleavage byproducts can act as alkylating agents for the cysteine sulfhydryl group.[7]
Comparative Analysis of Fmoc-Cys Derivatives
The selection of the appropriate S-protecting group for the Fmoc-cysteine derivative is a key factor in mitigating the aforementioned side reactions. The most commonly used derivatives include Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, and Fmoc-Cys(StBu)-OH.
| Fmoc-Cys Derivative | Protecting Group | Key Side Reactions & Propensity | Cleavage Conditions | Key Advantages & Disadvantages |
| Fmoc-Cys(Trt)-OH | Trityl (Trt) | High propensity for racemization , especially with base-mediated coupling reagents (rates of 3.3% to 8.0% reported).[3][9] Susceptible to β-elimination at the C-terminus.[4] | Acid-labile; removed during final TFA cleavage.[10] | Advantage: Convenient single-step deprotection.[10] Disadvantage: High risk of racemization necessitates careful optimization of coupling conditions.[6][9] |
| Fmoc-Cys(Acm)-OH | Acetamidomethyl (Acm) | Generally lower propensity for racemization compared to Trt. Can be prone to side reactions during oxidative removal of the protecting group.[3] | Stable to TFA. Removed by treatment with mercury(II) acetate, silver(I) salts, or iodine.[11] | Advantage: Orthogonal protecting group allows for selective disulfide bond formation.[12] Disadvantage: Removal requires specific and potentially harsh reagents. |
| Fmoc-Cys(StBu)-OH | S-tert-butylthio (StBu) | Low propensity for racemization and β-elimination due to the stability of the protecting group.[13] | Stable to TFA.[10] Removed by reduction with thiol-based reagents like dithiothreitol (DTT).[10][14] | Advantage: High stability provides robust protection during synthesis.[13] Orthogonal deprotection allows for controlled disulfide bond formation.[10] Disadvantage: Removal requires an additional reduction step. |
| Fmoc-Cys(Thp)-OH | Tetrahydropyranyl (Thp) | Significantly lower racemization (0.74%) compared to Trt (3.3%) and Dpm (6.8%) with DIPCDI/Oxyma coupling.[3] Lower incidence of β-elimination.[3] | Acid-labile; removed during final TFA cleavage.[3] | Advantage: Offers a good balance of acid lability and reduced side reactions.[3] Disadvantage: Less commonly used than other derivatives. |
Logical Selection of an Fmoc-Cys Derivative
The choice of an Fmoc-Cys derivative should be guided by the specific requirements of the peptide sequence and the overall synthetic strategy.
Caption: Decision workflow for selecting an appropriate Fmoc-Cys derivative.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Cys(Trt)-OH
This protocol is recommended to minimize racemization when incorporating Fmoc-Cys(Trt)-OH.
Reagents:
-
Fmoc-Cys(Trt)-OH (3 equivalents relative to resin loading)
-
Oxyma Pure (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin with free N-terminal amine
Procedure:
-
Swell the resin in DMF.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve Fmoc-Cys(Trt)-OH and Oxyma Pure in DMF.
-
Add the solution of Fmoc-Cys(Trt)-OH and Oxyma Pure to the resin.
-
Add the DIC solution to initiate the coupling reaction.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitor the coupling reaction for completion using a Kaiser test or equivalent method.[6]
-
Wash the resin with DMF to remove excess reagents.
Protocol 2: Analysis of Cysteine Racemization by HPLC
This protocol outlines a general method for quantifying the extent of racemization of a cysteine residue in a synthetic peptide.
Procedure:
-
Peptide Hydrolysis:
-
Suspend the peptide-resin in 6 M HCl.
-
Heat at 110°C for 24 hours in a sealed, evacuated tube.
-
Lyophilize the hydrolysate to remove the acid.[1]
-
-
Derivatization (using Marfey's Reagent):
-
Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.[1]
-
Incubate the reaction at 40°C for 1 hour.
-
Quench the reaction by adding 20 µL of 2 M HCl.
-
-
HPLC Analysis:
-
Analyze the derivatized amino acid mixture by reverse-phase HPLC.
-
Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).
-
The L- and D-cysteine derivatives will have different retention times, allowing for their quantification.
-
Experimental Workflow for Side Reaction Analysis
The following diagram illustrates a typical workflow for the analysis of side reactions in cysteine-containing peptides.
Caption: A typical experimental workflow for identifying and quantifying side reactions.
By carefully considering the potential side reactions and selecting the appropriate Fmoc-Cys derivative and synthetic conditions, researchers can significantly improve the quality and yield of cysteine-containing peptides, accelerating the pace of drug discovery and scientific advancement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Side reactions in the SPPS of Cys-containing peptides | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Fmoc-Cys(Acm)-OH Novabiochem 86060-81-3 [sigmaaldrich.com]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
Stability Showdown: S-2-hydroxyethyl vs. S-Acm Cysteine Protecting Groups in Peptide Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for the thiol functionality of cysteine is a critical decision in the chemical synthesis of peptides and proteins. This choice profoundly impacts the efficiency of solid-phase peptide synthesis (SPPS), the prevention of side reactions, and the successful formation of disulfide bonds, which are often crucial for the therapeutic's structure and function. This guide provides a detailed comparison of two such protecting groups: the well-established S-acetamidomethyl (S-Acm) group and the less characterized S-2-hydroxyethyl group.
At a Glance: Key Stability and Deprotection Properties
| Protecting Group | Stability to TFA | Stability to Piperidine | Common Deprotection Methods | Key Features |
| S-Acm | Stable [1] | Stable | Iodine (oxidative)[1][2], Mercury(II) acetate[1][2], Silver(I) salts[3], Palladium complexes[4], N-halosuccinimides[5] | Orthogonal to standard Fmoc/tBu strategies; allows for purification of the protected peptide.[1] |
| S-2-hydroxyethyl | Information not available | Information not available | Information not available | Potential for increased solubility. |
In-Depth Analysis: S-Acm Protecting Group
The S-acetamidomethyl (Acm) group is a widely employed thiol protecting group in peptide synthesis due to its notable stability under the acidic and basic conditions typically used in Fmoc-based SPPS.[1] This stability allows for the synthesis of the entire peptide chain while the cysteine thiol remains protected, preventing undesired side reactions such as oxidation and alkylation.
Stability Profile of S-Acm:
-
Acidic Conditions: The S-Acm group is generally stable to trifluoroacetic acid (TFA), the standard reagent for cleaving peptides from the resin and removing most side-chain protecting groups.[1] However, some studies have reported partial removal of S-Acm groups under standard TFA cleavage conditions, which can be influenced by the peptide sequence and the presence of scavengers.[6] One study demonstrated that in a TFA/TIS (98/2) mixture at 37°C for 12 hours, approximately 70% of the S-Acm protected peptide was converted to the free thiol and the disulfide-linked peptide.
-
Basic Conditions: The S-Acm group is stable to the piperidine solutions used for the removal of the Fmoc group during SPPS.
-
Oxidative Conditions: The S-Acm group is removed under specific oxidative conditions, most commonly with iodine. This reaction leads directly to the formation of a disulfide bond.
Common Deprotection Protocols for S-Acm:
1. Iodine-Mediated Oxidative Cleavage:
This is the most common method for the simultaneous deprotection of two Cys(Acm) residues and the formation of a disulfide bond.
-
Reagents: Iodine (I₂) in a solvent such as aqueous acetic acid, methanol, or dichloromethane (DCM).[2][5]
-
Conditions: Typically, a 10-50 fold excess of iodine is used, and the reaction is complete within 40-60 minutes at room temperature.[5]
-
Protocol:
-
Dissolve the Acm-protected peptide in the chosen solvent system.
-
Add the iodine solution and stir at room temperature.
-
Monitor the reaction by HPLC.
-
Quench the excess iodine with a solution of ascorbic acid or sodium thiosulfate.
-
Purify the cyclized peptide by HPLC.[5]
-
2. Mercury(II) Acetate Deprotection:
This method yields the free thiol and is useful when subsequent modification of the cysteine residue is desired.
-
Reagents: Mercury(II) acetate (Hg(OAc)₂), followed by a thiol scavenger like β-mercaptoethanol.[2]
-
Conditions: 1.0 equivalent of Hg(OAc)₂ per Acm group at pH 4.0 in aqueous acetic acid for 1 hour.[5]
-
Protocol:
-
Dissolve the Acm-protected peptide in 10% aqueous acetic acid and adjust the pH to 4.0.
-
Add Hg(OAc)₂ and maintain the pH at 4.0.
-
After 1 hour, add β-mercaptoethanol to quench the reaction and precipitate the mercury salts.
-
Centrifuge to remove the precipitate and purify the peptide with the free thiol.[2]
-
3. Silver(I) Tetrafluoroborate or Trifluoromethanesulfonate Deprotection:
Similar to the mercury-based method, this approach also yields the free thiol.
-
Reagents: Silver(I) tetrafluoroborate (AgBF₄) or silver(I) trifluoromethanesulfonate (AgOTf).[3][7]
-
Considerations: While effective, these reagents are toxic and require careful handling and disposal.[3]
Potential Side Reactions with S-Acm:
-
Iodination of sensitive residues: During iodine-mediated deprotection, tyrosine, tryptophan, and methionine residues can be iodinated.[8]
-
Racemization: Cysteine derivatives, in general, are prone to base-catalyzed racemization during activation and coupling. Cys(Acm) shows a lower tendency for this compared to Cys(Trt).[1]
-
Aspartimide formation: The presence of an Asp(OtBu)-Cys(Acm) sequence can lead to the formation of an aspartimide side product in the presence of base.[1]
-
Alkylation: During final TFA cleavage, the cysteine thiol can be alkylated by carbocations generated from the resin linker.[9]
In-Depth Analysis: S-2-hydroxyethyl Protecting Group
Information regarding the S-2-hydroxyethyl protecting group for cysteine in the context of peptide synthesis is limited in the currently available literature. While Fmoc-S-2-hydroxyethyl-L-cysteine is commercially available and noted for its potential to enhance solubility, detailed quantitative data on its stability and specific deprotection protocols are not well-documented in readily accessible scientific resources.
Stability Profile of S-2-hydroxyethyl:
-
Acidic Conditions: No quantitative data on its stability in TFA is available.
-
Basic Conditions: No quantitative data on its stability to piperidine is available.
-
Oxidative Conditions: No specific information on its lability under oxidative conditions commonly used for deprotection is available.
Deprotection Protocols for S-2-hydroxyethyl:
Detailed and validated experimental protocols for the cleavage of the S-2-hydroxyethyl group from cysteine in a peptide synthesis context are not currently available in the searched literature.
Potential Advantages:
The primary suggested advantage of the S-2-hydroxyethyl group is its potential to increase the solubility of the protected cysteine residue and the resulting peptide, which could be beneficial for the synthesis of hydrophobic or aggregation-prone sequences.
Experimental Workflows and Logical Relationships
The selection of a cysteine protecting group is a critical step in the design of a peptide synthesis strategy. The following diagrams illustrate the chemical structures of the protecting groups and a general workflow for assessing their stability.
DOT script for Chemical Structures
Caption: Chemical structures of the S-Acm and S-2-hydroxyethyl protecting groups.
DOT script for Stability Assessment Workflow
References
- 1. bachem.com [bachem.com]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Unexpected lability of cysteine acetamidomethyl thiol protecting group. Tyrosine ring alkylation and disulfide bond formation upon acidolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Fmoc-Cysteine Protecting Group Efficiency in Peptide Synthesis
For professionals in peptide synthesis and drug development, the selection of a cysteine-protecting group is a critical decision that profoundly impacts synthetic efficiency, peptide purity, and the successful formation of disulfide bonds. The high nucleophilicity of the cysteine sulfhydryl group necessitates robust protection to prevent undesired side reactions during the iterative steps of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[1]
This guide provides an objective comparison of common Fmoc-Cysteine (Fmoc-Cys) protecting groups, supported by quantitative data from peer-reviewed literature and detailed experimental methodologies.
Overview of Common Cysteine Protecting Groups
The choice of a protecting group is primarily dictated by the desired synthetic strategy, especially for complex peptides with multiple disulfide bridges where orthogonal deprotection is required.[2][3] Protecting groups are categorized by their deprotection chemistry, allowing for their selective removal without affecting other protecting groups or the peptide-resin linkage.[2]
Table 1: Characteristics of Common Cysteine Protecting Groups in Fmoc-SPPS
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonality & Key Features |
|---|---|---|---|
| Trityl | Trt | Trifluoroacetic Acid (TFA) (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | Cleaved simultaneously with the peptide from acid-labile resins.[2] Cost-effective for routine synthesis but is prone to significant racemization.[2][4] |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver trifluoromethanesulfonate (AgOTf) | Stable to TFA, allowing for purification of the protected peptide before disulfide bond formation. Orthogonal to Trt, Mmt, and tBu.[2][5] |
| tert-Butyl | tBu | Strong acids (e.g., TMSBr/TFA), Hg(OAc)₂ | Stable to TFA and iodine oxidation, making it useful for orthogonal protection schemes.[2] |
| Tetrahydropyranyl | Thp | TFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | Significantly reduces racemization and β-elimination side reactions compared to Trt.[1][6] Stable to 1% TFA in DCM. |
| 4-Methoxytrityl | Mmt | Highly acid-labile; 1-2% TFA in Dichloromethane (DCM) | Allows for selective on-resin deprotection, ideal for forming specific disulfide bonds while other Cys residues remain protected.[5] |
| Diphenylmethyl | Dpm | High % TFA (e.g., 95%) | More stable to dilute acid than Trt. Offers lower racemization risk than Trt under certain conditions.[5] |
Quantitative Performance Comparison
A major challenge in synthesizing cysteine-containing peptides is the risk of racemization (epimerization) at the α-carbon, particularly when using base-mediated coupling reagents.[7] The choice of protecting group has a substantial impact on the extent of this side reaction.
Table 2: Quantitative Comparison of Cysteine Protecting Group Performance (Racemization)
| Protecting Group | Racemization (%) | Experimental Conditions |
|---|---|---|
| Thp | 0.74% | C-terminal Cys on Wang resin; DIPCDI/Oxyma coupling.[1] |
| Trt | 3.3% | C-terminal Cys on Wang resin; DIPCDI/Oxyma coupling.[1] |
| Dpm | 6.8% | C-terminal Cys on Wang resin; DIPCDI/Oxyma coupling.[1] |
| Trt | 8.0% | Synthesis of model peptide H-Gly-Cys-Phe-NH₂ using uronium activation. |
| Dpm | 1.2% | Synthesis of model peptide H-Gly-Cys-Phe-NH₂ using uronium activation. |
| Acm | Generally low | Rate of racemization is fairly low when compared to the Trt group.[8] |
| MBom | 0.8% - 1.3% | Microwave-assisted SPPS.[4] |
These data highlight that protecting groups like Thp and MBom offer significant advantages in minimizing racemization, a critical factor for synthesizing chirally pure peptides.[2][4]
Common Side Reactions in Cysteine Peptide Synthesis
Beyond racemization, several other side reactions can occur, compromising the yield and purity of the final peptide.
3-(1-Piperidinyl)alanine Formation
This side reaction is particularly problematic for peptides with a C-terminal cysteine attached to a Wang-type resin. The base (piperidine) used for Fmoc deprotection can catalyze a β-elimination of the protected sulfhydryl group to form a dehydroalanine intermediate. A subsequent Michael addition of piperidine results in the formation of a 3-(1-piperidinyl)alanine adduct, a +51 mass unit modification.[3] The use of bulky protecting groups like Trt can minimize, but not eliminate, this side reaction.[6] The Thp protecting group has been shown to significantly reduce the formation of this adduct.[6]
Experimental Workflows and Protocols
Detailed and consistent protocols are essential for comparing the performance of different protecting groups. Below are representative workflows for key stages of Fmoc-SPPS involving cysteine.
General Fmoc-SPPS Workflow
The synthesis of peptides on a solid support follows a cyclical process of deprotection, washing, coupling, and further washing to build the peptide chain amino acid by amino acid.
Protocol 1: Racemization Study of C-Terminal Cysteine
This protocol is based on the conditions reported for generating the quantitative data in Table 2.
-
Resin: Wang resin pre-loaded with the C-terminal Fmoc-Cys derivative (e.g., Fmoc-Cys(Trt)-OH, Fmoc-Cys(Thp)-OH, or Fmoc-Cys(Dpm)-OH).
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in N,N-Dimethylformamide (DMF) for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Couple the subsequent Fmoc-amino acid using a Diisopropylcarbodiimide (DIPCDI) and OxymaPure activation method.
-
Chain Elongation: Continue the peptide synthesis using standard Fmoc-SPPS cycles.
-
Cleavage: Cleave the final peptide from the resin using a cocktail of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) for 2 hours.
-
Analysis: Precipitate the peptide in cold diethyl ether, dry, and analyze by High-Performance Liquid Chromatography (HPLC) to quantify the diastereomeric (racemized) peptide impurity.
Protocol 2: On-Resin Deprotection for Orthogonal Strategy
This protocol describes the selective removal of an Mmt group on-resin to allow for regioselective disulfide bond formation.
-
Peptide Synthesis: Synthesize the full-length peptide on the resin containing two cysteine residues protected with orthogonal groups (e.g., Fmoc-Cys(Acm)-OH and Fmoc-Cys(Mmt)-OH).[5]
-
Resin Preparation: Swell the dry peptide-resin with DCM.
-
Selective Mmt Removal: Treat the resin with a solution of 2% TFA and 5% TIS in DCM. Repeat the treatment multiple times (e.g., 5-6 times for 2 minutes each) to ensure complete deprotection.[5]
-
Washing: Wash the resin thoroughly with DCM, a neutralizing solution (e.g., 10% Diisopropylethylamine in DMF), and finally with DMF.
-
First Disulfide Formation: Perform on-resin oxidation using a reagent like N-chlorosuccinimide (NCS) in DMF to form the first disulfide bond.[5]
-
Final Cleavage: Cleave the peptide from the resin using a standard TFA cocktail. The Acm group will remain intact.
-
Second Disulfide Formation: After purification, the Acm group can be removed in solution using iodine, followed by a second oxidation step to form the final disulfide bond.[2]
Conclusion and Recommendations
The strategic selection of a cysteine-protecting group is a critical parameter in the synthesis of complex peptides.
-
Fmoc-Cys(Trt)-OH remains a cost-effective and convenient choice for simple peptides where a free thiol is desired after cleavage and where the risk of racemization can be tolerated or mitigated.[2]
-
Fmoc-Cys(Acm)-OH is the workhorse for orthogonal strategies, providing high stability to the final cleavage and allowing for post-synthesis manipulation and regioselective disulfide bond formation.[5]
-
Fmoc-Cys(Mmt)-OH is ideal for on-resin cyclization strategies due to the mild conditions required for its removal.[5]
-
Fmoc-Cys(Thp)-OH emerges as a superior alternative to Trt when racemization and the formation of piperidinyl adducts are significant concerns, especially for peptides with C-terminal cysteine residues.[1][6]
Ultimately, the optimal choice depends on a careful analysis of the peptide sequence, the desired disulfide bond architecture, and the synthetic challenges anticipated. Newer protecting groups like Thp and MBom offer compelling advantages in minimizing persistent side reactions, thereby improving the purity and yield of the target peptide.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Fmoc-S-2-hydroxyethyl-L-cysteine
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Fmoc-S-2-hydroxyethyl-L-cysteine, a key building block in peptide synthesis.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a laboratory coat.[1][3] Handling of this compound, especially during preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2] In case of eye contact, rinse immediately with plenty of water and seek medical advice.[4]
Potential Hazards: Based on data for structurally similar compounds, this compound may cause eye, skin, and respiratory tract irritation.[5][6] Ingestion may be harmful.[5]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is to treat it as chemical waste and arrange for its collection by a licensed professional waste disposal service.[7] Do not dispose of this chemical in the regular trash or down the drain.[1]
-
Waste Identification and Segregation:
-
Containerization:
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[3]
-
-
Collection and Disposal:
Spill Management
In the event of a spill, the following steps should be taken:
-
Notification: Alert colleagues in the immediate vicinity.[3]
-
Isolation: Restrict access to the spill area.[3]
-
PPE: Wear appropriate PPE, including respiratory protection if necessary, before starting the cleanup.[3]
-
Cleanup: For a solid spill, carefully sweep the material to avoid generating dust and place it into a designated waste container.[3][4] Wipe the area with a damp cloth and dispose of the cloth as chemical waste.[3]
-
Decontamination: Clean the spill area with soap and water.[3]
-
Disposal: Dispose of all cleanup materials as chemical waste.[3]
Data Presentation
As no specific quantitative safety data for this compound was found, a table summarizing the recommended disposal practices for cysteine derivatives is provided below.
| Consideration | Guideline | Citation |
| Regulatory Compliance | All disposal methods must comply with federal, state, and local regulations. | [1][8] |
| Waste Characterization | The waste generator is responsible for correctly characterizing all waste materials. | |
| Container Management | Use a designated, properly labeled, and compatible waste container with a secure lid. Do not mix with other waste unless part of a defined process waste stream. | [1][3] |
| Disposal Route | Contact a licensed professional waste disposal service through your institution's EHS department. | [7] |
| Prohibited Disposal | Do not dispose of with household garbage or into the sanitary sewer system. | [1] |
Experimental Protocols
Currently, there are no standardized experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The standard and recommended procedure is to dispose of it as chemical waste through a licensed and certified waste management service.[2][7]
Mandatory Visualization
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling Fmoc-S-2-hydroxyethyl-L-cysteine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-S-2-hydroxyethyl-L-cysteine. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
When handling this compound, a derivative of the amino acid cysteine, it is imperative to use appropriate personal protective equipment (PPE) and follow established laboratory protocols.[1][2][3] This compound is a fine powder and should be handled with care to avoid inhalation and skin contact.[4]
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. This equipment should be worn at all times when working with the compound.[1][5]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields | Must meet ANSI Z87.1 standards to protect against flying particles.[1][6] |
| Chemical Splash Goggles | Recommended when there is a risk of splashing, especially when working with solutions of the compound.[3][6] | |
| Face Shield | Should be worn in addition to safety glasses or goggles when handling larger quantities or during procedures with a high splash potential.[1][6] | |
| Hand Protection | Disposable Nitrile Gloves | Provides protection against incidental contact.[1][2] For prolonged contact or when handling solutions, consider double-gloving or using thicker, chemically resistant gloves. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required to protect skin and clothing from contamination.[3][5][6] |
| Respiratory Protection | Fume Hood | All weighing and handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of the powder. |
| Respirator | If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be necessary. A risk assessment should be conducted. |
Operational Plan: Handling and Storage
Handling:
-
Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including weighing paper, spatulas, and waste containers, readily available.
-
Weighing and Transferring:
-
Perform all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation risk.
-
Use a spatula to carefully transfer the desired amount of this compound to a tared weighing vessel.
-
Avoid generating dust. If dust is created, gently clean the area with a damp cloth or a vacuum cleaner equipped with a HEPA filter. Do not use compressed air to clean up spills.
-
-
Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring to prevent splashing. Common solvents for Fmoc-protected amino acids include organic solvents like dimethylformamide (DMF).[7] Handle these solvents with appropriate care, as they may have their own associated hazards.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure a safe workplace.
-
Solid Waste:
-
Dispose of unused or contaminated this compound as hazardous chemical waste.
-
Place the waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated.
-
Place these materials in a designated hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled hazardous waste container.
-
Do not pour chemical waste down the drain.
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. One moment, please... [chemistrytalk.org]
- 3. westlab.com.au [westlab.com.au]
- 4. peptide.com [peptide.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. genscript.com [genscript.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
